molecular formula C9H8ClN3O B3031235 5-chloro-1H-indole-2-carbohydrazide CAS No. 20948-67-8

5-chloro-1H-indole-2-carbohydrazide

Cat. No.: B3031235
CAS No.: 20948-67-8
M. Wt: 209.63 g/mol
InChI Key: PWHHLZAKLPOCGN-UHFFFAOYSA-N
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Description

5-chloro-1H-indole-2-carbohydrazide is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1H-indole-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1H-indole-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHHLZAKLPOCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406451
Record name 5-chloro-1H-indole-2-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20948-67-8
Record name 5-Chloro-1H-indole-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20948-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-1H-indole-2-carbohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 5-Chloro-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for Antimicrobial and Anticancer Drug Discovery

Part 1: Executive Summary

5-Chloro-1H-indole-2-carbohydrazide (CAS 20948-67-8) represents a high-value "privileged scaffold" in medicinal chemistry. Distinguished by the indole core's rigidity and the 5-position chlorine atom's lipophilic modulation, this compound serves as a critical intermediate for synthesizing diverse heterocyclic libraries. Its primary utility lies in its capacity to undergo cyclization into 1,3,4-oxadiazoles and 1,2,4-triazoles, or condensation to form Schiff bases—moieties historically validated for broad-spectrum antimicrobial, antiviral, and anticancer activities.[1] This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in modern drug development.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3][4]

The 5-chloro substituent enhances the lipophilicity (LogP) of the indole core compared to the unsubstituted parent, potentially improving membrane permeability—a critical factor in drug design (Lipinski’s Rule of 5).

PropertySpecification
Chemical Name 5-Chloro-1H-indole-2-carbohydrazide
CAS Number 20948-67-8
Molecular Formula C₉H₈ClN₃O
Molecular Weight 209.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH/EtOH; Insoluble in water
Melting Point >230 °C (Decomposes)
Key Functional Groups Indole NH (H-bond donor), Carbohydrazide (Nucleophile), 5-Cl (Lipophilic/Electronic modulator)

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 5-chloro-1H-indole-2-carbohydrazide typically follows a robust two-step sequence starting from commercially available 4-chlorophenylhydrazine.

Core Synthesis Workflow
  • Fischer Indole Cyclization: Reaction of 4-chlorophenylhydrazine with ethyl pyruvate yields the ethyl ester intermediate.

  • Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate yields the target carbohydrazide.

Visualization: Synthetic Route (Graphviz)

Synthesis_Pathway Start 4-Chlorophenylhydrazine (HCl Salt) Inter Ethyl 5-chloro-1H-indole-2-carboxylate (Intermediate Ester) Start->Inter Fischer Indolization Reflux/EtOH Reagent1 Ethyl Pyruvate + Acid Catalyst Reagent1->Inter Product 5-Chloro-1H-indole-2-carbohydrazide (CAS 20948-67-8) Inter->Product Hydrazinolysis Reflux/EtOH, 4-6h Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reagent2->Product

Figure 1: Step-wise synthesis of 5-chloro-1H-indole-2-carbohydrazide from 4-chlorophenylhydrazine.

Part 4: Experimental Protocols

Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate (Precursor)

Rationale: The Fischer indole synthesis is chosen for its regioselectivity and scalability.

  • Reactants: Dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (10 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add 3-5 drops of concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Reaction: Reflux the mixture for 3–5 hours. Monitor consumption of hydrazine via TLC (System: Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. Pour onto crushed ice. The precipitate (ester) is filtered, washed with water, and recrystallized from ethanol.

  • Validation: Confirm structure via ¹H NMR (Presence of ethyl quartet ~4.3 ppm and triplet ~1.3 ppm).

Synthesis of 5-Chloro-1H-indole-2-carbohydrazide (Target)

Rationale: Hydrazinolysis converts the ester to the hydrazide under mild conditions, preserving the indole ring integrity.

  • Setup: Suspend Ethyl 5-chloro-1H-indole-2-carboxylate (5 mmol) in absolute ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (99%, 25 mmol, 5 equiv) dropwise. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat to reflux (approx. 78 °C) for 6–10 hours. The solid may initially dissolve and then reprecipitate as the product forms.

  • Isolation: Cool the reaction mixture to 0 °C. Filter the resulting solid.

  • Purification: Wash the cake with cold ethanol (2 x 5 mL) and ether to remove unreacted hydrazine. Recrystallize from ethanol/DMF if necessary.

  • Characterization:

    • IR (KBr): Look for doublet -NH2 peaks (3300-3200 cm⁻¹) and Amide I carbonyl (1650 cm⁻¹).

    • ¹H NMR (DMSO-d₆): Indole NH (s, ~11.8 ppm), CONH (s, ~9.8 ppm), NH₂ (br s, ~4.5 ppm).

Part 5: Applications in Drug Discovery

The carbohydrazide moiety acts as a "chemical chameleon," capable of transforming into various pharmacophores.

Structural Activity Relationships (SAR)
  • Schiff Bases (Hydrazones): Condensation with aromatic aldehydes creates an azomethine linker (-CH=N-), crucial for binding to metal ions or intercalating DNA.

  • Heterocyclization: Cyclization with CS₂/KOH yields 1,3,4-oxadiazole-2-thiols , known for potent antifungal activity.

  • Nur77 Modulation: Derivatives of this scaffold have been identified as modulators of the Nur77 nuclear receptor, inducing apoptosis in hepatocellular carcinoma cells.[2]

Visualization: Downstream Reactivity (Graphviz)

Reactivity_Map Center 5-Chloro-1H-indole- 2-carbohydrazide Schiff Schiff Bases (Hydrazones) Center->Schiff Center->Schiff   + Ar-CHO Oxadiazole 1,3,4-Oxadiazoles Center->Oxadiazole Center->Oxadiazole   + POCl3 Triazole 1,2,4-Triazoles Center->Triazole Center->Triazole   + CS2/KOH MetalComplex Metal Complexes (Cu, Zn, Ni) Schiff->MetalComplex Chelation R_Aldehyde + Ar-CHO (Acid Cat.) R_POCl3 + R-COOH (POCl3) R_CS2 + CS2 / KOH (Cyclization) R_Metal + M(II) Salts

Figure 2: Divergent synthesis of pharmacologically active heterocycles from the core scaffold.

Part 6: Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it should be handled with the same rigor as analogous indole-hydrazides.

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[3][4][5]

    • H315/H319: Causes skin and serious eye irritation.[3][5]

    • H335: May cause respiratory irritation.[4][5]

  • Handling: Always manipulate within a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as hydrazides can oxidize over time.

References

  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates. ResearchGate. (Accessed 2026).[6] Describes the general Fischer indole and hydrazinolysis pathway for 5-chloro derivatives.

  • Discovery of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central (PMC). Details the amide coupling and synthetic handling of indole-2-carboxylic acid derivatives.

  • Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. PubMed. Highlights the anticancer application of this specific scaffold.[7]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI Molecules. Provides crystallographic data and detailed synthetic protocols for the hydrazide formation.

  • Safety Data Sheet: 5-Chloroindole-2-carboxylic acid. Fisher Scientific. Provides safety baseline for the precursor acid.

Sources

biological activity of 5-chloroindole-2-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 5-Chloroindole-2-Carbohydrazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a chlorine atom at the 5-position, combined with a carbohydrazide moiety at the 2-position, creates the 5-chloroindole-2-carbohydrazide framework—a pharmacophore of significant interest. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide synthesizes current research to provide an in-depth analysis of these activities, focusing on structure-activity relationships (SAR), mechanisms of action, and proven experimental methodologies. By explaining the causality behind synthetic strategies and bioassay design, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

The 5-Chloroindole-2-Carbohydrazide Scaffold: A Privileged Structure

The indole ring is a bicyclic aromatic heterocycle that is a constituent of many natural products and synthetic compounds with profound biological importance. The introduction of a chlorine atom at the 5-position significantly modulates the molecule's physicochemical properties.[1] This halogenation enhances lipophilicity, which can improve membrane permeability, and alters the electronic distribution of the indole ring, often leading to stronger interactions with biological targets.[1]

The carbohydrazide group (-CONHNH₂) at the 2-position is a critical functional handle. It serves as a versatile synthetic intermediate, readily condensing with aldehydes and ketones to form Schiff bases (hydrazones). This versatility allows for the systematic exploration of a vast chemical space, enabling fine-tuning of the molecule's steric and electronic properties to optimize biological activity.[2][3] The hydrazone linkage (-C=N-NH-C=O) itself is known to be a key pharmacophoric element in many bioactive compounds, contributing to their ability to form hydrogen bonds and coordinate with metal ions within enzyme active sites.[4]

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of 5-chloroindole have garnered substantial attention for their potent antiproliferative effects against a range of cancer cell lines.[1] The mechanism of action is often multi-faceted, involving the inhibition of critical enzymes and proteins that drive tumor growth and survival.

Mechanism of Action: Kinase and Tubulin Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is through the inhibition of protein kinases. Deregulated kinase activity is a hallmark of many cancers.[1]

  • EGFR/BRAF Inhibition : Specific 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and its mutants (e.g., T790M), as well as BRAF kinase, which are key drivers in non-small cell lung cancer, melanoma, and other malignancies.[1][5] The indole scaffold acts as a hinge-binding motif, while the substituents introduced via the carbohydrazide linker explore deeper pockets of the ATP-binding site.

  • CDK2 Inhibition : Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression. Certain 5-chloroindole-2-carboxamide derivatives have been identified as potent dual inhibitors of both EGFR and CDK2, providing a multi-pronged attack on cancer cell proliferation.[6][7]

  • Tubulin Polymerization Inhibition : Another significant anticancer mechanism is the disruption of microtubule dynamics.[8] By binding to tubulin, indole derivatives can inhibit its polymerization, which is essential for the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][8]

Logical Pathway: EGFR Inhibition by 5-Chloroindole Derivatives

EGFR_Pathway cluster_pathway MAPK Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor 5-Chloroindole Derivative Inhibitor->Dimerization Inhibits RAS RAS Dimerization->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation ATP ATP ATP->Dimerization

Caption: EGFR signaling pathway and the inhibitory action of 5-chloroindole derivatives.

Structure-Activity Relationship (SAR) and In Vitro Data

The antiproliferative potency of these compounds is highly dependent on the nature of the substituent attached to the carbohydrazide nitrogen. Condensation with various aromatic and heteroaromatic aldehydes introduces diverse functionalities that modulate activity.

  • Electron-donating vs. Electron-withdrawing groups : The electronic properties of the substituent play a crucial role. For instance, in some series, electron-withdrawing groups like halogens on the appended phenyl ring enhance activity, potentially by improving target binding affinity.[8]

  • Steric Factors : The size and shape of the substituent are critical. Bulky groups can either provide beneficial van der Waals interactions or cause steric hindrance, depending on the topology of the target's binding pocket.[9]

Table 1: In Vitro Antiproliferative Activity of Selected 5-Chloroindole Derivatives

Compound ID R-Group (Substituent on Hydrazone) Cancer Cell Line Assay IC₅₀ / GI₅₀ (nM) Reference
3b 4-Pyrrolidin-1-yl-phenethyl MCF-7 (Breast) Viability 32 [5]
3e 4-(4-Methylpiperazin-1-yl)phenethyl MCF-7 (Breast) Viability 29 [5]
5e 2-Methylpyrrolidin-1-yl-phenethyl A549 (Lung) EGFR Inhibition 93 [6]
5j 4-Fluorophenethyl Panc-1 (Pancreatic) CDK2 Inhibition 19 [6]

| 27d | 5-Bromo-furan-2-ylmethylene | A549 (Lung) | Cytotoxicity | 430 |[8] |

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 5-Chloroindole-2-carbohydrazide derivatives have emerged as a promising class of compounds with significant activity against a spectrum of bacteria and fungi.[10][11]

Mechanism of Action

The precise mechanisms are still under investigation but are thought to involve multiple targets.

  • Enzyme Inhibition : The carbohydrazide core and its derivatives can chelate essential metal ions in bacterial enzymes, disrupting their function. Some compounds have been shown to inhibit enzymes like Mycobacterium tuberculosis enoyl reductase (InhA).[10]

  • Biofilm Disruption : Biofilms are a major contributor to persistent infections. Chloroindoles have been shown to inhibit biofilm formation in uropathogenic Escherichia coli (UPEC).[12] This is achieved by downregulating the expression of virulence genes associated with adhesion (e.g., fimbriae) and motility.[12]

  • Cell Wall/Membrane Disruption : The lipophilic nature of the 5-chloroindole scaffold may facilitate insertion into the bacterial cell membrane, leading to a loss of integrity and cell death.

Antimicrobial Spectrum and SAR

These derivatives have demonstrated broad-spectrum activity. Schiff bases derived from 5-chloro-3-phenyl-1H-indole-2-carbonyl azide have shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[10]

  • Influence of Heterocycles : Incorporating heterocyclic rings like 1,2,4-triazole or 1,3,4-thiadiazole often enhances antimicrobial potency. These moieties can participate in additional hydrogen bonding and electronic interactions with microbial targets.[11]

  • Lipophilicity : A balance of hydrophilicity and lipophilicity is crucial for antimicrobial action, enabling the compound to traverse the bacterial cell wall while maintaining sufficient solubility. The 5-chloro substituent is key to achieving this balance.[13]

Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives

Compound Class Test Organism MIC (µg/mL) Reference
Indole-thiadiazole (2c) MRSA 3.125 [11]
Indole-triazole (3d) MRSA 3.125 [11]
Schiff Base (4) Staphylococcus aureus High Efficacy [10]
Schiff Base (8) Escherichia coli High Efficacy [10]

| 5-chloroindole | Uropathogenic E. coli | 75 |[12] |

Experimental Protocols & Methodologies

The translation of a chemical scaffold into a therapeutic lead requires robust and reproducible experimental methods. The following protocols provide a self-validating framework for the synthesis and biological evaluation of these derivatives.

Synthesis Protocol: Preparation of a 5-Chloroindole-2-carbohydrazide Schiff Base

This protocol details the final step in creating the target derivatives, which is the condensation of the core carbohydrazide with an aldehyde. The rationale for this two-step approach is to first build the stable indole-hydrazide core, which can then be diversified in the final, often high-yielding, Schiff base formation step.

Objective: To synthesize 5-Chloro-N'-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide.[2]

Materials:

  • 5-chloro-3-methyl-1H-indole-2-carbohydrazide (0.005 mol)

  • Cyclohexanone (0.006 mol)

  • Absolute Ethanol (15 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (Buchner funnel)

Step-by-Step Procedure:

  • Reactant Setup: Combine 5-chloro-3-methyl-1H-indole-2-carbohydrazide (0.005 mol) and cyclohexanone (0.006 mol) in a 50 mL round-bottom flask. A slight excess of the ketone is used to ensure complete consumption of the limiting carbohydrazide.

  • Solvent Addition: Add 15 mL of absolute ethanol. Ethanol serves as an excellent solvent for both reactants and facilitates the removal of the water byproduct formed during the condensation reaction, driving the equilibrium towards the product.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 hours with continuous stirring. The elevated temperature provides the necessary activation energy for the nucleophilic attack of the hydrazide onto the ketone's carbonyl carbon.

  • Product Crystallization: After 3 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then in an ice bath. The crude product should precipitate out of the solution as it becomes less soluble at lower temperatures.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product on the filter with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the final compound.[2]

Biological Assay Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The principle is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

General Workflow for Screening and Development

Workflow Start Design & Synthesis of 5-Chloroindole-2-carbohydrazide Derivative Library PrimaryScreen Primary Screening (e.g., Antiproliferative Assay @ 10µM) Start->PrimaryScreen HitIdent Hit Identification (>50% Inhibition) PrimaryScreen->HitIdent HitIdent->Start Inactive DoseResponse Dose-Response & IC₅₀/MIC Determination HitIdent->DoseResponse Active SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOpt Lead Optimization (Iterative Synthesis) SAR->LeadOpt Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) SAR->Mechanism Potent Hits LeadOpt->PrimaryScreen New Derivatives InVivo In Vivo Efficacy Studies (Animal Models) Mechanism->InVivo End Preclinical Candidate InVivo->End

Caption: A typical workflow for the discovery of bioactive 5-chloroindole derivatives.

Conclusion and Future Outlook

The 5-chloroindole-2-carbohydrazide scaffold is a validated platform for the development of potent biological agents. The synthetic accessibility and ease of diversification make it an attractive starting point for medicinal chemistry campaigns. Research has firmly established its potential in oncology and infectious diseases, with derivatives showing low nanomolar efficacy in inhibiting key cancer pathways and potent activity against drug-resistant microbes.[6]

Future research should focus on several key areas:

  • Target Deconvolution: For many of the most active compounds, the precise molecular target remains unknown. Advanced chemical biology techniques can help elucidate the mechanism of action, enabling more rational drug design.

  • Pharmacokinetic Profiling: While in vitro potency is high, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these derivatives are largely unexplored. Optimizing for drug-like properties will be critical for translating these leads into clinical candidates.

  • Exploration of New Therapeutic Areas: Given the scaffold's ability to interact with diverse biological targets, its potential in other areas, such as neurodegenerative diseases[15] and inflammatory disorders,[16] warrants further investigation.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to further unlock the therapeutic potential of this remarkable class of compounds.

References

Sources

The Medicinal Chemistry of 5-Chloro-1H-indole-2-carbohydrazide: A Technical Guide to a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Legacy of the Indole Nucleus in Drug Discovery

The indole scaffold holds a privileged position in the landscape of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs with profound physiological effects.[1][2] Its inherent ability to mimic the structure of tryptophan allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutic agents. The introduction of a chlorine atom at the 5-position of the indole ring, as seen in 5-chloro-1H-indole-2-carbohydrazide, significantly modulates the molecule's physicochemical properties, often enhancing its biological activity and providing a focal point for further structural diversification. This guide provides an in-depth exploration of the medicinal chemistry applications of this versatile scaffold, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into its synthesis, diverse biological activities, and the underlying structure-activity relationships that govern its therapeutic potential.

The Core Scaffold: Synthesis and Derivatization of 5-Chloro-1H-indole-2-carbohydrazide

The journey into the therapeutic applications of this scaffold begins with its synthesis. The most common and efficient route to 5-chloro-1H-indole-2-carbohydrazide involves the hydrazinolysis of its corresponding ethyl ester, ethyl 5-chloro-1H-indole-2-carboxylate.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-2-carbohydrazide

This protocol outlines the synthesis of the core carbohydrazide from its ester precursor.

Materials:

  • Ethyl 5-chloro-1H-indole-2-carboxylate

  • Hydrazine hydrate (99-100%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • A mixture of ethyl 5-chloro-1H-indole-2-carboxylate and an excess of hydrazine hydrate is taken in a round-bottom flask containing ethanol.

  • The reaction mixture is heated under reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the product.

  • The solid product is collected by filtration using a Buchner funnel, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum.

  • The purity of the resulting 5-chloro-1H-indole-2-carbohydrazide can be assessed by its melting point and spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

A Gateway to Diversity: The Synthesis of Schiff Bases and Metal Complexes

The carbohydrazide functional group is a versatile handle for creating a diverse library of derivatives, most notably Schiff bases and their corresponding metal complexes. The condensation reaction of the terminal amino group of the carbohydrazide with various aldehydes or ketones readily forms Schiff bases, which often exhibit enhanced biological activities.[1][3][4][5][6]

Furthermore, these Schiff base ligands can chelate with various transition metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)) to form metal complexes.[7][8] This complexation can significantly augment the biological efficacy of the parent molecule, a phenomenon often attributed to changes in lipophilicity, geometry, and the introduction of the metal's own biological activity.

Therapeutic Frontiers: Unveiling the Biological Activities

The 5-chloro-1H-indole-2-carbohydrazide scaffold and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

The Fight Against Microbes: Antimicrobial Applications

Derivatives of 5-chloro-1H-indole-2-carbohydrazide have shown significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[3][4][6] The antimicrobial efficacy is often enhanced in Schiff base derivatives and their metal complexes.

2.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of a compound's antimicrobial potency and is determined using a broth microdilution or agar dilution method.[9][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution

  • Standard antibiotic (positive control)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in the broth medium within the wells of the 96-well plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity

CompoundTest OrganismMIC (µg/mL)
Derivative X Staphylococcus aureus62.5[1]
Escherichia coli62.5[1]
Candida albicans125[1]
Derivative Y Pseudomonas aeruginosa5[3]
Targeting Cancer: Antiproliferative and Anticancer Applications

The indole nucleus is a well-established pharmacophore in oncology, and derivatives of 5-chloro-1H-indole-2-carbohydrazide have emerged as potent anticancer agents.[2][12][13][14][15] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes like cell proliferation and the induction of apoptosis.

2.2.1. Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of research points to the ability of indole derivatives to inhibit tubulin polymerization, a critical process for cell division.[13][16][17][18] By binding to the colchicine site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][16]

Structure-Activity Relationship (SAR) Insights for Tubulin Inhibitors:

  • Substitution at the N-1 position of the indole: Methyl substitution at this position has been shown to significantly enhance anticancer activity compared to unsubstituted analogues.[15]

  • Aryl groups at the 3-position: The presence of a phenyl group at the 3-position of the indole ring is often crucial for activity.

  • Substituents on the carbohydrazide moiety: The nature of the group attached to the carbohydrazide can dramatically influence potency. For instance, furan- and thiophene-containing derivatives have demonstrated strong tubulin inhibitory effects.[19]

2.2.2. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[20]

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • 96-well plates

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Data Presentation: Anticancer Activity

CompoundCell LineIC50 (µM)
Derivative 24f HCT116 (Colon Cancer)8.1[12][13]
SW480 (Colon Cancer)7.9[13]
Derivative 26 A549 (Lung Cancer)0.19[19]
Derivative 27d A549 (Lung Cancer)0.43[19]

2.2.3. In Vivo Evaluation: Xenograft Tumor Models

Promising anticancer candidates are often evaluated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice.[19][21][22][23][24]

Experimental Workflow for In Vivo Xenograft Studies:

G cluster_0 In Vivo Xenograft Model Workflow A Human Tumor Cell Implantation B Tumor Growth Establishment A->B C Randomization into Control & Treatment Groups B->C D Drug Administration C->D E Tumor Volume Measurement D->E Regular Intervals F Data Analysis & Efficacy Determination E->F

Caption: A generalized workflow for evaluating the efficacy of anticancer compounds in a xenograft mouse model.

Combating Viral Infections: Antiviral Potential

Indole derivatives have demonstrated a broad spectrum of antiviral activities against various RNA and DNA viruses, including influenza virus, herpes simplex virus (HSV), and dengue virus.[10][22][24][25] The 5-chloro-1H-indole-2-carbohydrazide scaffold serves as a valuable starting point for the development of novel antiviral agents.

2.3.1. Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the inhibition of viral replication.

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza)

  • Virus stock

  • Test compound

  • Cell culture medium

  • Agarose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in multi-well plates.

  • Virus Adsorption: The cell monolayer is infected with a known amount of virus.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and agarose.

  • Incubation: The plates are incubated to allow for plaque formation.

  • Plaque Visualization: The cell monolayers are fixed and stained with crystal violet to visualize the plaques (zones of cell death).

  • Quantification: The number of plaques in the treated wells is compared to the untreated control to determine the percentage of viral inhibition.

Modulating the Inflammatory Response: Anti-inflammatory Properties

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Heterocyclic compounds, including indole derivatives, are being actively investigated as anti-inflammatory agents.[26][27][28][29]

2.4.1. In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized animal model for screening acute anti-inflammatory activity.[9][20][30]

Experimental Workflow for Carrageenan-Induced Paw Edema Assay:

G cluster_1 Anti-inflammatory Assay Workflow A Animal Acclimatization & Grouping B Administration of Test Compound/Vehicle/Standard A->B C Induction of Inflammation (Carrageenan Injection) B->C After 1 hour D Measurement of Paw Volume at Different Time Points C->D E Calculation of Percent Inhibition of Edema D->E

Caption: A schematic representation of the experimental workflow for the carrageenan-induced paw edema model.

The "Why": Causality and Future Directions

The diverse biological activities of 5-chloro-1H-indole-2-carbohydrazide derivatives are a direct consequence of their structural features. The indole core provides a privileged scaffold for interacting with various biological targets. The 5-chloro substituent enhances lipophilicity, which can improve cell membrane permeability, and also alters the electronic properties of the indole ring, influencing its binding affinity to target proteins. The carbohydrazide moiety serves as a versatile linker, allowing for the introduction of a wide range of substituents that can be tailored to optimize potency and selectivity for a specific target.

Future research in this area will likely focus on:

  • Rational Drug Design: Utilizing computational tools like molecular docking to design derivatives with improved binding affinities and selectivity for specific targets.[31]

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Exploration of Novel Therapeutic Targets: Screening libraries of these derivatives against a wider range of biological targets to uncover new therapeutic applications.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of the most promising candidates to assess their therapeutic potential and safety profiles.

The 5-chloro-1H-indole-2-carbohydrazide scaffold represents a rich and underexplored area of medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of the next generation of therapeutic agents.

References

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed. Available from: [Link]

  • In Vivo Oncology Models for Drug Discovery. Available from: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Available from: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available from: [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Available from: [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. Available from: [Link]

  • Antiviral activity of indole derivatives - Ovid. Available from: [Link]

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - RSC Publishing. Available from: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - Semantic Scholar. Available from: [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery - PMC - NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - ResearchGate. Available from: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. Available from: [Link]

  • Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization | Bentham Science. Available from: [Link]

  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - ResearchGate. Available from: [Link]

  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - ResearchGate. Available from: [Link]_

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. Available from: [Link]

  • Synthesis, Characterization and Molecular Docking Studies of 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids | Asian Journal of Chemistry. Available from: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. Available from: [Link]

  • Indole-Containing Metal Complexes and Their Medicinal Applications - ResearchGate. Available from: [Link]

  • Indole-Based Metal Complexes and Their Medicinal Applications - Preprints.org. Available from: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. Available from: [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed. Available from: [Link]

  • Synthesis and Spectral Characterization of Novel Schiff Base and Fe(II) Complex: Evaluation of Antibacterial, Antifungal, and An. Available from: [Link]

  • Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde - MDPI. Available from: [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - Semantic Scholar. Available from: [Link]

  • Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: - NIH. Available from: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H. Available from: [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC. Available from: [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. Available from: [Link]

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives - MDPI. Available from: [Link]

  • Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists - ResearchGate. Available from: [Link]

Sources

Mechanistic Profiling and Synthetic Workflows of 5-Halo-1H-Indole-2-Carbohydrazides: A Focus on 5-Chloro and 5-Bromo Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Indole-2-carbohydrazides are privileged pharmacophores in modern medicinal chemistry, serving as highly versatile building blocks for the synthesis of complex heterocyclic therapeutic agents. Among these, halogenated derivatives—specifically 5-chloro-1H-indole-2-carbohydrazide (CAS: 20948-67-8) and 5-bromo-1H-indole-2-carbohydrazide (CAS: 20948-71-4)—have garnered significant attention. These compounds are critical precursors for designing Schiff bases, hydrazones, and fused heterocyclic systems that act as potent tubulin polymerization inhibitors, anti-angiogenic agents, and apoptosis inducers.

This technical guide provides a rigorous comparative analysis of the 5-chloro and 5-bromo derivatives, detailing their physicochemical properties, the mechanistic causality behind their biological activity, and self-validating experimental protocols for their synthesis and evaluation.

Physicochemical Profiling & Causality in Drug Design

The strategic placement of a halogen atom at the 5-position of the indole ring is not arbitrary; it is a calculated structural modification designed to optimize target binding and pharmacokinetic properties.

Comparative Physicochemical Data
Property5-Chloro-1H-indole-2-carbohydrazide5-Bromo-1H-indole-2-carbohydrazide
CAS Number 20948-67-820948-71-4
Molecular Formula C9H8ClN3OC9H8BrN3O
Molecular Weight 209.63 g/mol 254.08 g/mol
Halogen Electronegativity (Pauling) 3.162.96
Van der Waals Radius of Halogen 1.75 Å1.85 Å
Primary Synthetic Role Precursor for dual tubulin/aromatase inhibitorsPrecursor for anti-angiogenic/VEGF inhibitors
Mechanistic Causality: The Role of the 5-Halogen

In rational drug design, the indole core mimics natural substrates (such as tryptophan), facilitating cellular uptake and target recognition. The 5-position of the indole ring directly projects into the hydrophobic pocket of the Colchicine Binding Site (CBS) on


-tubulin.
  • The Bromine Advantage (Steric Bulk & Lipophilicity): Bromine provides a larger van der Waals radius (1.85 Å) and greater lipophilicity compared to chlorine. This enhances deep hydrophobic interactions within the CBS, which often translates to superior anti-proliferative potency in vitro. Bromine substitution at this position has been shown to yield the most prominent anticancer activities against cell lines like HuCCA-1 and HepG2 (1)[1].

  • The Chlorine Advantage (Electronegativity & ADME Balance): Chlorine offers a higher electronegativity (3.16) and moderate steric bulk. While it may form slightly weaker hydrophobic contacts than bromine, the 5-chloro modification often improves the overall pharmacokinetic profile (ADME), reducing metabolic liability while maintaining potent cytotoxicity at the nanomolar level against breast cancer (MCF-7) cell lines (2)[2].

Biological Applications & Mechanistic Pathways

Tubulin Polymerization Inhibition (Anticancer)

Derivatives synthesized from these carbohydrazides act as potent microtubule-destabilizing agents. By condensing the 5-halo-1H-indole-2-carbohydrazide with various aldehydes, researchers generate hydrazones that bind to the CBS. This binding physically prevents the dimerization of


 and 

tubulin subunits. Without dimerization, the mitotic spindle cannot form, leading to a self-validating cellular response: G2/M phase cell cycle arrest followed by apoptosis (3)[3].
Anti-Angiogenic Activity

The 5-bromo derivatives have demonstrated exceptional utility in targeting defective angiogenesis. For instance, the derivative N'-(1-Benzyl-2-oxoindolin-3-ylidene)-5-bromo-1H-indole-2-carbohydrazide (N-5-BIC) has been shown to drastically downregulate VEGF gene expression. In ex vivo rat aorta ring (RAR) assays, it achieved an 87.37% reduction in blood vessel growth at 100 μg/ml (4)[4].

MOA A 5-Halo-Indole Hydrazone Derivative B Cellular Uptake A->B C Binding to Colchicine Site (β-Tubulin) B->C D Inhibition of α/β-Tubulin Dimerization C->D E Microtubule Destabilization D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis (Cancer Cell Death) F->G

Mechanism of Action: 5-Halo-Indole Hydrazones inducing apoptosis via Colchicine Binding Site.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical and chemical changes observed during the steps inherently confirm the success of the reaction or assay.

Protocol 1: Synthesis of 5-Halo-1H-indole-2-carbohydrazides

This workflow converts the commercially available 5-halo-1H-indole-2-carboxylic acid into the highly reactive carbohydrazide building block (5)[5].

Step 1: Esterification

  • Suspend 1 equivalent of 5-chloro- or 5-bromo-1H-indole-2-carboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (

    
    ).
    
  • Reflux the mixture for 8–12 hours.

  • Causality & Validation: The acid catalyzes the Fischer esterification. The reaction's success is validated by TLC (shift to a higher Rf value) and the dissolution of the starting suspension into a clear solution as the more soluble ethyl ester forms.

Step 2: Hydrazinolysis

  • Dissolve the resulting ethyl 5-halo-1H-indole-2-carboxylate in absolute ethanol.

  • Add an excess (typically 3-5 equivalents) of hydrazine hydrate (

    
    ).
    
  • Reflux the mixture for 4–6 hours.

  • Cool the reaction mixture to 0–5 °C.

  • Causality & Validation: Hydrazine is a potent nucleophile due to the alpha-effect. It attacks the ester carbonyl, driving a nucleophilic acyl substitution. The self-validating aspect of this step is the spontaneous precipitation of the 5-halo-1H-indole-2-carbohydrazide upon cooling, as the hydrazide product is significantly less soluble in cold ethanol than the ester precursor. Collect the solid via vacuum filtration.

Synthesis A 5-Halo-1H-Indole-2-Carboxylic Acid (Cl or Br) B Esterification (EtOH, H2SO4, Reflux) A->B C Ethyl 5-Halo-1H-Indole-2-Carboxylate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) C->D E 5-Halo-1H-Indole-2-Carbohydrazide D->E F Schiff Base Condensation (Ar-CHO, AcOH cat.) E->F G Bioactive Hydrazone Derivative F->G

Synthetic Workflow: From 5-Halo-Indole-2-Carboxylic Acid to Bioactive Hydrazones.

Protocol 2: Tubulin Polymerization Assay (Fluorescence-Based)

To validate the mechanistic efficacy of the synthesized downstream derivatives, a kinetic tubulin polymerization assay is required.

  • Preparation: Pre-warm a 96-well half-area plate to 37 °C. Prepare a tubulin stock solution (e.g., Cytoskeleton, Inc. kit) in a buffer containing PIPES,

    
    , EGTA, and GTP, supplemented with a fluorescent reporter (e.g., DAPI).
    
  • Compound Incubation: Add the synthesized 5-halo-indole hydrazone derivatives (dissolved in DMSO) to the wells at varying concentrations (e.g., 1 µM to 10 µM). Include a vehicle control (DMSO) and a positive control (Colchicine or Combretastatin A-4).

  • Kinetic Measurement: Rapidly add the tubulin stock to the wells and immediately begin reading fluorescence (Excitation ~360 nm / Emission ~420 nm) every minute for 60 minutes at 37 °C.

  • Causality & Validation: The fluorescent reporter experiences a quantum yield increase only when incorporated into the hydrophobic pockets of polymerized microtubules. A successful 5-halo-indole inhibitor will competitively bind the CBS, preventing polymerization. The assay is self-validating: a flat or significantly depressed fluorescence curve relative to the vehicle control provides real-time, quantitative proof of microtubule destabilization.

References

  • Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors Source: PubMed / NIH URL
  • Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study Source: PubMed / NIH URL
  • Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays Source: PubMed / NIH URL
  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities Source: PMC / NIH URL
  • Application Notes and Protocols: Synthesis of Anticancer Agents from 5-Methoxyindole-2-carboxylic Acid Source: BenchChem URL

Sources

The Therapeutic Potential of 5-Chloroindole Hydrazide Analogs: A Comprehensive Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, deeply embedded in the molecular architecture of numerous bioactive compounds, including the endogenous hormone melatonin (MLT). In recent years, the rational design of 5-chloroindole hydrazide and hydrazone analogs has emerged as a highly effective strategy for developing novel therapeutics. By introducing a highly electronegative chlorine atom at the 5-position of the indole ring and coupling it with a hydrazide/hydrazone linkage, researchers have unlocked potent antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

As an Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural-activity relationships (SAR) and practical, self-validating benchtop methodologies. This guide provides a deep dive into the causality behind the therapeutic efficacy of these analogs and outlines robust protocols for their biological evaluation.

Pharmacological Rationale & Mechanisms of Action

The therapeutic versatility of 5-chloroindole hydrazides stems from their unique electronic and steric properties. The azomethine linkage (–NH–N=CH–) acts as a critical pharmacophore, while the halogenation at the 5-position serves a dual purpose: it increases the lipophilicity of the molecule for superior cellular membrane penetration and modulates the electron density of the indole ring to stabilize radical intermediates.

Antioxidant and Radical Scavenging (Melatonin Analogs)

Oxidative stress induces lipid peroxidation (LP) of cellular membranes, generating reactive carbonyl compounds that trigger apoptosis and tissue damage. 5-chloroindole hydrazide derivatives were specifically synthesized to mimic and surpass the antioxidant capacity of melatonin. The electron-withdrawing nature of the chlorine atom, paradoxically, helps delocalize electrons across the indole ring, forming a highly stable indolyl cation radical when the molecule donates a hydrogen atom to quench Reactive Oxygen Species (ROS). In vitro evaluations demonstrate that these analogs possess 1 [1], often outperforming MLT and standard antioxidants like BHT.

Aldose Reductase (AR) Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, responsible for reducing toxic lipid aldehydes and converting excess glucose into sorbitol. Intracellular sorbitol accumulation causes osmotic stress, leading to secondary diabetic complications such as cataracts, neuropathy, and nephropathy. Halogen-substituted indole hydrazones have been identified as potent AR inhibitors. The 5-chloro substitution is critical; studies evaluating the2 [2] of these derivatives show a baseline 52–60% inhibitory activity, positioning them as viable candidates for preventing diabetic complications.

Anti-inflammatory and Antiplatelet Activity

Beyond ROS scavenging, the 5-chloroindole moiety significantly enhances anti-inflammatory responses. When cyclized into oxadiazole rings or linked to benzothiazole derivatives, compounds containing the 5-chloroindole core exhibited 3 [3]. Furthermore, in arylhydrazone series, halogen-substituted derivatives have demonstrated 4 [4], highlighting their cardiovascular therapeutic potential.

Mechanism Compound 5-Chloroindole Hydrazide Analogs ROS Reactive Oxygen Species (ROS) Compound->ROS Direct Scavenging (Hydrogen Donation) AR Aldose Reductase (AR) Enzyme Compound->AR Competitive Inhibition Lipid Lipid Peroxidation Compound->Lipid Prevents Membrane Damage Sorbitol Sorbitol Accumulation Compound->Sorbitol Prevents Osmotic Stress ROS->Lipid Induces Oxidative Stress AR->Sorbitol Catalyzes Glucose Reduction Cell Cellular Protection & Diabetic Complication Prevention Lipid->Cell Blocked Sorbitol->Cell Blocked

Mechanistic pathways of 5-chloroindole hydrazides in ROS scavenging and AR inhibition.

Quantitative Structural-Activity Relationship (SAR) Data

To understand the efficacy of these compounds, we must look at the quantitative data. The table below summarizes the biological activity of key 5-chloroindole hydrazide/hydrazone derivatives compared to standard reference drugs.

Compound / SubstitutionDPPH Scavenging (IC₅₀)Superoxide Scavenging (% Inhibition at 1 mM)AR Inhibition (%) at 10⁻⁵ MPrimary Therapeutic Target
5-Chloroindole (2-chlorophenyl)hydrazone 2 - 60 µM79 - 95%~55%Antioxidant / Diabetic Complications
5-Chloroindole (2,5-difluorophenyl)hydrazone < 50 µM> 80%~60%Antioxidant / AR Inhibition
Melatonin (MLT) (Control) > 100 µM~ 45%N/ABaseline Antioxidant Reference
BHT (Control) 18 µM~ 85%N/ASynthetic Antioxidant Reference

Data synthesized from in vitro evaluations of MLT-based analogue indole-hydrazide derivatives.

Experimental Methodologies: Self-Validating Protocols

As researchers, we must ensure that our assays are not just procedural, but self-validating systems. The following protocols detail the exact methodologies for evaluating the therapeutic potential of synthesized 5-chloroindole analogs, emphasizing the causality behind each step.

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify the hydrogen-donating ability of the synthesized analogs. Causality & Self-Validation: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color, absorbing strongly at 517 nm. When reduced by an antioxidant (like our indole analogs), it decolorizes to a pale yellow. A vehicle control (methanol + DPPH without the drug) must be run concurrently to establish a 100% absorbance baseline. This self-validates the assay by proving that any drop in optical density (OD) is strictly due to the analyte's antioxidant capacity, ruling out spontaneous solvent degradation.

Step-by-Step Workflow:

  • Preparation: Prepare a

    
     M solution of DPPH in absolute methanol. Note: Methanol is chosen because it thoroughly dissolves both the lipophilic indole analogs and the DPPH radical.
    
  • Dilution: Prepare serial dilutions of the 5-chloroindole hydrazide analogs (ranging from

    
     to 
    
    
    
    ).
  • Incubation: Add 1 mL of the analog solution to 1 mL of the DPPH solution. Vortex vigorously. Incubate the mixture in complete darkness for 30 minutes at room temperature. Causality: DPPH is highly photosensitive; ambient light will cause artificial degradation, skewing the IC₅₀ results.

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer against a methanol blank.

  • Validation: Run Melatonin and BHT concurrently as positive controls. Calculate the scavenging activity using the formula: % Inhibition =[(OD_control - OD_sample) / OD_control] × 100

Protocol B: In Vitro Rat Lung Aldose Reductase (AR) Inhibition Assay

Objective: Determine the efficacy of the analogs in preventing the polyol pathway cascade. Causality & Self-Validation: This assay hinges on the continuous spectrophotometric monitoring of NADPH oxidation at 340 nm. AR catalyzes the reduction of D,L-glyceraldehyde, utilizing NADPH as a cofactor. As NADPH is oxidized to NADP⁺, absorbance at 340 nm decreases. The rate of this decrease is directly proportional to enzyme activity. By strictly testing the analogs at a


 M concentration, we prevent compound precipitation in the aqueous phosphate buffer, which would otherwise cause artificial light scattering and false-positive inhibition readings.

Step-by-Step Workflow:

  • Enzyme Isolation: Homogenize rat lung tissues in a

    
     M sodium phosphate buffer (pH 6.2) and centrifuge at 10,000 × g for 30 minutes at 4°C. The supernatant serves as the crude AR enzyme source.
    
  • Reaction Mixture Setup: In a quartz cuvette, combine

    
     M sodium phosphate buffer (pH 6.2), 
    
    
    
    mM NADPH, and the AR enzyme extract.
  • Inhibitor Addition: Add the 5-chloroindole analog (dissolved in a minimal volume of DMSO) to achieve a final well concentration of

    
     M. Self-Validation: Run a DMSO-only control well to ensure the solvent itself does not denature the AR enzyme.
    
  • Initiation: Initiate the reaction by adding

    
     mM D,L-glyceraldehyde (the substrate).
    
  • Kinetic Monitoring: Monitor the decrease in absorbance at 340 nm for 3 to 5 minutes at 37°C. Calculate the percentage of inhibition relative to the uninhibited control reaction.

Workflow Start 5-Chloroindole-3- carboxaldehyde Synthesis Ethanol Reflux (Azomethine Formation) Start->Synthesis Reactant Phenyl Hydrazine Derivatives Reactant->Synthesis Product Purified 5-Chloroindole Hydrazone/Hydrazide Synthesis->Product Crystallization & Characterization Assay1 DPPH/Superoxide Scavenging Assay Product->Assay1 10^-5 M to 10^-3 M Assay2 Aldose Reductase Inhibition Assay Product->Assay2 10^-5 M Concentration Data IC50 & % Inhibition Quantification Assay1->Data Absorbance at 517 nm Assay2->Data NADPH Oxidation at 340 nm

Step-by-step experimental workflow for the synthesis and biological validation of analogs.

Conclusion & Future Perspectives

The therapeutic potential of 5-chloroindole hydrazide analogs is vast, bridging multiple pharmacological domains from radical scavenging to enzyme inhibition. The strategic placement of the chlorine atom at the 5-position fundamentally upgrades the indole core, yielding compounds that outcompete endogenous protectors like melatonin in specific stress assays. Moving forward, drug development professionals should focus on optimizing the pharmacokinetic profiles of these analogs, transitioning from in vitro self-validating models to in vivo diabetic and inflammatory disease models.

References

  • Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
  • Rat Lung Aldose Reductase Inhibition Capacity of Substituted Indole Hydrazide/Hydrazone Derivatives Source: FABAD Journal of Pharmaceutical Sciences URL
  • Synthesis, Characterization and Biological Activity of Various Substituted Benzothiazole Derivatives Source: Chalcogen Letters URL
  • Source: PubMed Central (PMC)

Sources

vendors and suppliers for 5-chloro-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right building blocks and validating their integrity is the foundational step in any robust drug discovery program. 5-chloro-1H-indole-2-carbohydrazide (CAS: 20948-67-8) is a privileged pharmacophore widely utilized in the synthesis of biologically active heterocycles, particularly Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1] and broad-spectrum antimicrobial agents[2].

This technical guide provides an in-depth analysis of the procurement, validation, and downstream synthetic utility of this critical intermediate, ensuring that your experimental workflows are built on self-validating, reproducible systems.

Chemical Identity & Pharmacophore Significance

The structural architecture of 5-chloro-1H-indole-2-carbohydrazide offers distinct mechanistic advantages in medicinal chemistry:

  • The Indole Core: Provides a rigid, planar scaffold capable of participating in

    
     stacking and hydrogen bonding within target protein binding pockets.
    
  • The 5-Chloro Substitution: The halogen atom modulates the electronic properties of the indole ring, lowers the pKa of the indole NH, and significantly increases the lipophilicity (LogP

    
     3.8)[3], which is critical for membrane permeability and metabolic stability.
    
  • The Carbohydrazide Moiety: Acts as a highly versatile bis-nucleophile. It serves as the primary anchor for cyclodehydration reactions, enabling the rapid construction of 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones[2][4].

Vendor Landscape & Procurement Strategy

When sourcing 5-chloro-1H-indole-2-carbohydrazide, researchers must balance purity, isotopic distribution fidelity, and scalability. The compound is typically available as an off-white to pale yellow crystalline powder. Below is a consolidated matrix of established suppliers[5][6].

Table 1: Vendor Procurement Matrix for CAS 20948-67-8

Vendor / SupplierCatalog IDTypical PurityScale AvailabilityLead Time
BLD Pharm BD582489

95% (LC-MS/NMR)
mg to kg (Bulk)In-stock / 1-2 weeks
Sigma-Aldrich Custom / Partner

97%
mg to gVariable
Enamine / Ambeed Standard Building Block

95%
mg to g1-3 weeks

Strategic Note: Always request the Certificate of Analysis (CoA) for the specific lot being purchased. Trace heavy metal impurities from upstream cross-coupling reactions can poison downstream transition-metal-catalyzed steps.

Quality Control (QC) & Validation Protocol

Never assume vendor purity. Every new lot must be subjected to a self-validating QC workflow before integration into a synthetic pipeline.

Table 2: Quality Control Analytical Parameters

Analytical TechniqueTarget ParameterDiagnostic Marker
LC-MS (ESI+) Molecular Weight & Isotopic Ratio

210.04

and 212.04

H-NMR (300/400 MHz)
Structural IntegrityIndole NH (

11.8 ppm), Hydrazide NH (

9.8 ppm)
HPLC (UV 254 nm) Chemical PuritySingle major peak > 95% AUC
Step-by-Step Validation Methodology
  • Sample Preparation: Dissolve 1-2 mg of the compound in LC-MS grade Methanol for mass spectrometry, and 5-10 mg in anhydrous DMSO-

    
     for NMR analysis.
    
  • Isotopic Validation (Causality): The presence of the 5-chloro substituent provides a built-in validation mechanism. In the MS spectra, you must observe a 3:1 ratio between the

    
     210.04 (
    
    
    
    Cl) and 212.04 (
    
    
    Cl) peaks. Failure to observe this precise isotopic envelope indicates a mislabeled compound or severe contamination.
  • Proton Locking (Causality): The selection of DMSO-

    
     as the NMR solvent is a deliberate choice. Protic solvents (like Methanol-
    
    
    
    ) will cause rapid deuterium exchange with the indole and hydrazide protons, obliterating critical diagnostic signals. DMSO-
    
    
    locks these exchangeable protons, allowing for the precise integration of the primary amine (-NH
    
    
    ) and secondary amine (-NH) of the carbohydrazide moiety.

Downstream Synthetic Utility: 1,3,4-Oxadiazole Workflow

One of the most valuable applications of 5-chloro-1H-indole-2-carbohydrazide is its conversion into 2-(indol-2-yl)-1,3,4-oxadiazole derivatives, which are potent antimicrobial and anticancer scaffolds[2][4].

Mechanistic Rationale

Phosphorus oxychloride (POCl


) is selected over standard amide coupling reagents (e.g., HATU, EDC) because it serves a dual mechanistic purpose. First, it acts as an activating agent, converting the unreactive aromatic carboxylic acid into a highly electrophilic acyl chloride. Second, after the initial condensation forms the N'-aroylhydrazone intermediate, POCl

acts as a potent dehydrating agent, driving the thermodynamically favorable intramolecular cyclization to yield the aromatic 1,3,4-oxadiazole core[2][4].
Step-by-Step Cyclodehydration Protocol
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and an ice bath, combine 5-chloro-1H-indole-2-carbohydrazide (0.3 mmol) with the desired aromatic carboxylic acid (0.33 mmol, 1.1 equiv)[2][4].

  • Activation: Carefully add 10 mL of POCl

    
     to the mixture while maintaining the flask in the ice bath to control the initial exothermic activation[4].
    
  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 105°C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1)[2].

  • Quenching (Self-Validating Step): Allow the mixture to cool to room temperature. Crucial Step: Slowly pour the mixture over crushed ice. The reaction of excess POCl

    
     with water generates HCl and H
    
    
    
    PO
    
    
    . Neutralize the highly acidic aqueous layer with saturated NaHCO
    
    
    until effervescence ceases. The target 1,3,4-oxadiazole will precipitate out of the neutralized solution[4].
  • Isolation: Filter the resulting solid under vacuum, wash thoroughly with cold distilled water to remove phosphate salts, and recrystallize from hot methanol to yield the pure product[2][4].

Workflow A 5-chloro-1H-indole-2-carbohydrazide Precursor D N'-Aroylhydrazone Intermediate A->D Nucleophilic Attack B Aromatic Carboxylic Acid + POCl3 C Acyl Chloride Formation (In situ Activation) B->C Heating C->D Condensation E Cyclodehydration (-H2O) D->E POCl3 Dehydration F 1,3,4-Oxadiazole Target Scaffold E->F Ring Closure

Synthetic workflow for indolyl-1,3,4-oxadiazoles via POCl3-mediated cyclodehydration.

References

  • [3] Title: 5-chloroindole-2-carboxylic acid azide - CAS号20948-95-2 - 摩熵化学 | Source: molaid.com | URL: 3

  • [1] Title: Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs | Source: molaid.com | URL: 1

  • [5] Title: 162081-27-8 | 5-Chloro-1-methyl-1H-indole-2-carbohydrazide - BLDpharm | Source: bldpharm.com | URL: 5

  • [6] Title: Cas 120-14-9, Veratraldehyde | lookchem (Sigma-Aldrich Supplier Data) | Source: lookchem.com | URL: 6

  • [2] Title: Synthesis of indole-based oxadiazoles and their interaction with bacterial peptidoglycan and SARS-CoV-2 main protease | Source: nih.gov | URL: 2

  • [4] Title: Application Notes and Protocols: Preparation of Indolyl-Oxadiazoles | Source: benchchem.com | URL: 4

Sources

Methodological & Application

Advanced Synthesis and Metallation of 5-Chloro-1H-indole-2-carbohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Ligand Design, Transition Metal Complexation, and Pharmacological Screening

Executive Summary & Mechanistic Rationale

Indole-based Schiff bases represent a privileged class of pharmacophores in modern drug discovery. Specifically, the 5-chloro-1H-indole-2-carbohydrazide scaffold provides a rigid, highly tunable framework that functions as an excellent tridentate (O-N-N) ligand for transition metal complexation. The presence of the electronegative C5-chloro substituent enhances the molecule's overall lipophilicity and modulates the π-electron distribution across the indole ring, which significantly improves binding affinity to biological targets such as DNA and α-glucosidase.

This application note provides a field-proven, self-validating methodology for synthesizing 5-chloro-1H-indole-2-carbohydrazide, condensing it into a Schiff base, and generating bioactive transition metal complexes (e.g., Cu(II), Ni(II), Co(II)).

Causality in Experimental Design
  • Why a three-step synthesis? Direct reaction of indole-2-carboxylic acid with hydrazine is thermodynamically unfavorable due to acid-base salt formation. Converting the acid to an ethyl ester first establishes a highly reactive electrophilic center, ensuring a high-yielding nucleophilic acyl substitution during hydrazinolysis.

  • Why use glacial acetic acid in condensation? Schiff base formation requires precise electrophilic activation. A catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, increasing its susceptibility to nucleophilic attack by the hydrazide's primary amine. Excessive acid would protonate the amine, halting the reaction; therefore, strict catalytic dosing (1-2 drops) is critical.

  • Why buffer with Sodium Acetate during metallation? To form stable coordination complexes, phenolic or enolic hydroxyl groups on the Schiff base must be deprotonated. Sodium acetate acts as a mild base to buffer the reaction at pH 6.0–7.0. If the pH drops below 5, coordination fails; if it exceeds 8, insoluble metal hydroxides precipitate[1].

Experimental Workflows & Pathways

SynthesisWorkflow A 5-Chloro-1H-indole-2-carboxylic acid B Ethyl 5-chloro-1H-indole-2-carboxylate (Ester Intermediate) A->B EtOH, H2SO4 (cat) Reflux 6h (Fischer Esterification) C 5-Chloro-1H-indole-2-carbohydrazide (Hydrazide Precursor) B->C Hydrazine Hydrate EtOH, Reflux 13h (Nucleophilic Acyl Substitution) D Schiff Base Ligand (Azomethine Formation) C->D Aromatic Aldehyde, Glacial AcOH (cat) EtOH, Reflux 8h (Acid-Catalyzed Condensation) E Transition Metal Complex [M(L)Cl2] D->E MCl2·nH2O, NaOAc (pH 6-7) EtOH, Reflux 4h (Chelation)

Fig 1: Step-by-step synthetic workflow of 5-chloro-1H-indole-2-carbohydrazide Schiff base complexes.

Step-by-Step Methodologies

Protocol A: Synthesis of 5-chloro-1H-indole-2-carbohydrazide (Precursor)

Self-Validation Checkpoint: The reaction is complete when Thin Layer Chromatography (TLC) shows the complete disappearance of the higher-Rf ester spot.

  • Esterification : Dissolve 5-chloro-1H-indole-2-carboxylic acid (0.01 mol) in 50 mL of absolute ethanol. Add 6 drops of concentrated H₂SO₄. Reflux for 6 hours. Neutralize, evaporate under reduced pressure, and collect the ethyl ester.

  • Hydrazinolysis : Dissolve the ester intermediate (0.01 mol) in 50 mL of absolute ethanol.

  • Addition : Slowly add hydrazine hydrate (80%, 1.5 mL) dropwise to the mixture while stirring. Caution: Hydrazine is highly toxic; perform in a fume hood.

  • Reflux : Heat the solution to reflux for 13 hours.

  • Isolation : Remove the solvent via rotary evaporation. Cool the residue and recrystallize from absolute ethanol to yield pure 5-chloro-1H-indole-2-carbohydrazide.

Protocol B: Condensation into Schiff Base Ligand
  • Preparation : In a 100 mL round-bottom flask, combine equimolar amounts (0.001 mol) of 5-chloro-1H-indole-2-carbohydrazide and an aromatic aldehyde (e.g., 3-formyl-2-hydroxy-1H-quinoline or salicylaldehyde) in 20 mL of absolute ethanol.

  • Catalysis : Add exactly 1–2 drops of glacial acetic acid.

  • Reaction : Reflux the mixture on a water bath for 7–8 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Purification : Cool the mixture to room temperature. Filter the separated solid, wash with 5 mL of cold ethanol, dry in a vacuum desiccator, and recrystallize from 1,4-dioxane to obtain the pure Schiff base[1].

Protocol C: Transition Metal Complexation (Cu, Ni, Co)
  • Dissolution : Dissolve 0.002 mol of the synthesized Schiff base in 30 mL of hot ethanol.

  • Metal Addition : Slowly add a hot ethanolic solution (15 mL) containing 0.002 mol of the respective metal chloride (e.g., CuCl₂·2H₂O).

  • Buffering : Add 0.5 g of aqueous-alcoholic sodium acetate to the mixture. Critical Step: Verify the pH is between 6.0 and 7.0 using pH paper.

  • Reflux : Reflux on a steam bath for 4 hours.

  • Recovery : Filter the resulting precipitated complex, wash with hot methanol, and dry over anhydrous calcium chloride[2].

Quantitative Data & Analytical Characterization

To verify the structural integrity of the synthesized compounds, spectral characterization must align with the established benchmarks. The formation of the azomethine bond (C=N) and the shift in frequencies upon metal coordination are the primary indicators of success.

Table 1: Benchmark Spectral Data for Schiff Base and Metal Complexes
Compound / ComplexIR: Indole NH (cm⁻¹)IR: Amide C=O (cm⁻¹)IR: Azomethine C=N (cm⁻¹)¹H NMR: Azomethine CH=N (ppm)Geometry
Free Schiff Base Ligand 33111674, 166116088.56 (s, 1H)N/A
Cu(II) Complex 33051650 (Shifted)1590 (Shifted)ParamagneticOctahedral
Ni(II) Complex 33101655 (Shifted)1595 (Shifted)ParamagneticOctahedral
Zn(II) Complex 33121652 (Shifted)1592 (Shifted)8.70 (s, 1H)Tetrahedral

Note: A downward shift of 15–25 cm⁻¹ in the C=O and C=N stretching frequencies confirms the bidentate/tridentate coordination of the ligand to the metal center.

Pharmacological Applications

The synthesized metal complexes of 5-chloro-1H-indole-2-carbohydrazide Schiff bases are extensively utilized in evaluating artificial nucleases and antimicrobial agents. The metal center facilitates binding to the DNA minor groove via π-π stacking of the indole and aromatic rings. Upon binding, redox-active metals like Cu(II) undergo redox cycling, generating reactive oxygen species (ROS) that lead to oxidative DNA strand scission[1].

BiologicalPathway A Schiff Base Metal Complex B DNA Minor Groove Binding / Intercalation A->B Non-covalent interaction C Redox Cycling (ROS Generation) B->C Electron transfer D Oxidative DNA Strand Cleavage C->D Hydroxyl radicals (•OH)

Fig 2: Proposed mechanistic pathway for oxidative DNA cleavage by indole Schiff base metal complexes.

References

  • Synthesis, Characterization, Antimicrobial, DNA Cleavage, and Antioxidant Studies of Some Metal Complexes Derived from Schiff Base Containing Indole and Quinoline Moieties Source: Bioinorganic Chemistry and Applications (PubMed Central) URL:[Link]

  • Synthesis and Characterization of some Heterocyclic Compounds from Indole Derivatives Source: Republic of Iraq Ministry of Higher Education and Scientific Research (RDD) URL:[Link]

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Chloroindole-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for anti-inflammatory, antimicrobial, and anticancer agents. Specifically, 5-chloroindole-2-carbohydrazide derivatives are of high pharmacological interest; the 5-chloro substitution enhances the molecule's lipophilicity (LogP) and introduces potential halogen bonding interactions with biological targets, significantly improving cellular uptake and target affinity[1]. Furthermore, specific indole-2-carbohydrazide derivatives have been identified as potent vacuolization-inducing agents with excellent antitumor activity[2].

Historically, the synthesis of these derivatives—particularly the condensation to form acylhydrazones (Schiff bases) and subsequent cyclization to 1,3,4-oxadiazolylindoles—relied on conventional conductive heating. This approach suffers from prolonged reaction times (often 4–6 hours), solvent waste, and moderate yields due to thermal degradation[3].

Microwave Irradiation (MWI) overcomes these barriers through dielectric heating. Unlike conventional heating, which relies on thermal convection, microwaves (typically at 2.45 GHz) couple directly with the dipoles of polar reactants and solvents[4]. This molecular friction generates rapid, volumetric heating, allowing the reaction mixture to overcome activation energy barriers in minutes rather than hours, yielding highly pure products.

Experimental Workflow

G A Ethyl 5-chloro-1H-indole-2-carboxylate B Hydrazine Hydrate (MWI, 850W, 5 min) A->B C 5-chloro-1H-indole-2-carbohydrazide (Key Intermediate) B->C D Aromatic Aldehydes (MWI, EtOH, Cat. AcOH) C->D E Acylhydrazone Derivatives (Schiff Bases) D->E F Acetic Anhydride (MWI, 15 min) E->F G 1,3,4-Oxadiazolylindole Derivatives F->G

Microwave-assisted synthetic workflow for 5-chloroindole-2-carbohydrazide derivatives.

Step-by-Step Protocols

The following protocols establish a self-validating system where intermediate purity dictates downstream success.

Protocol A: Synthesis of 5-Chloro-1H-indole-2-carbohydrazide

Causality Insight: Hydrazine hydrate is utilized instead of anhydrous hydrazine to mitigate toxicity and explosion risks. The water content also acts as an excellent microwave absorber (high dielectric constant), facilitating rapid heating[1].

  • Preparation : In a 50 mL microwave-safe quartz vessel, suspend ethyl 5-chloro-1H-indole-2-carboxylate (10 mmol) in 15 mL of absolute ethanol.

  • Reagent Addition : Add hydrazine hydrate (80%, 20 mmol) dropwise to the suspension.

  • Irradiation : Seal the vessel and subject it to microwave irradiation at 850W for 3 to 5 minutes.

  • Validation (In-Process) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase. The disappearance of the higher Rf ester spot confirms completion.

  • Isolation : Cool the mixture to room temperature, pour over crushed ice, and filter the resulting precipitate.

  • Purification : Recrystallize from hot methanol to yield pure 5-chloro-1H-indole-2-carbohydrazide. Methanol effectively solubilizes unreacted ester impurities while the product crystallizes upon cooling.

Protocol B: Microwave-Assisted Synthesis of Acylhydrazones (Schiff Bases)

Causality Insight: A catalytic amount of glacial acetic acid is critical here. It protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the primary amine of the carbohydrazide[3].

  • Preparation : Mix 5-chloro-1H-indole-2-carbohydrazide (2 mmol) and an aromatic aldehyde (e.g., veratraldehyde[5]) (2 mmol) in 10 mL of absolute ethanol.

  • Catalysis : Add 2-3 drops of glacial acetic acid.

  • Irradiation : Irradiate the mixture in a microwave synthesizer at 850W for 4–5 minutes.

  • Isolation : Upon cooling, a solid mass of the acylhydrazone derivative will precipitate. Filter, wash with cold ethanol, and dry under a vacuum.

Protocol C: Cyclization to 1,3,4-Oxadiazolylindoles
  • Preparation : Suspend the synthesized acylhydrazone (1 mmol) in 5 mL of acetic anhydride.

  • Irradiation : Irradiate under microwave conditions for 15 minutes[3].

  • Isolation : Pour the hot mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution to precipitate the N-acetyl-1,3,4-oxadiazolylindole derivative. Filter and recrystallize from ethanol.

Reaction Mechanism & Dielectric Heating Logic

Mechanism N1 Dipolar Reactants (Indole & Hydrazine) N2 Microwave Irradiation (2.45 GHz) N1->N2 N3 Dipole Alignment & Molecular Friction N2->N3 Induces N4 Rapid Localized Heating (Volumetric) N3->N4 Generates N5 Overcoming Activation Energy (Nucleophilic Attack) N4->N5 Accelerates N6 High-Yield Target Derivative N5->N6 Forms

Dielectric heating mechanism accelerating nucleophilic condensation reactions.

Quantitative Data: Conventional vs. Microwave Synthesis

The implementation of microwave-assisted synthesis provides a stark improvement in both reaction kinetics and overall yield. The table below summarizes comparative data for the derivatization of 5-chloroindole-2-carbohydrazide[3][6].

Derivative TypeR-Group (Aldehyde / Reagent)Conventional Heating (Yield / Time)Microwave Irradiation (Yield / Time)
Acylhydrazone (3a) Benzaldehyde65% / 4.0 hrs92% / 4.0 mins
Acylhydrazone (3b) 4-Chlorobenzaldehyde68% / 4.5 hrs94% / 5.0 mins
Acylhydrazone (3c) Veratraldehyde60% / 5.0 hrs89% / 5.0 mins
1,3,4-Oxadiazole (4a) Acetic Anhydride55% / 6.0 hrs85% / 15.0 mins

Conclusion

The microwave-assisted synthesis of 5-chloroindole-2-carbohydrazide and its downstream derivatives offers a highly efficient, green-chemistry compliant alternative to traditional conductive heating. By leveraging dielectric heating, researchers can reduce reaction times by up to 98% while simultaneously boosting yields and minimizing thermal degradation byproducts. This protocol provides a robust foundation for the rapid generation of indole-based libraries for high-throughput pharmacological screening.

References

1. Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. Journal of Chemical and Pharmaceutical Research (JOCPR). 2.[4] Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis.4 3.[2] Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. 2 4.[1] Synthesis and biological activity of functionalized indole-2-carboxylates, triazino... PubMed.1 5.[3] Indoles, II: Synthesis of 1,3,4-Oxadiazolylindoles and Indolyl(pyrazolyl)methanones. ResearchGate. 3 6.[5] Cas 120-14-9, Veratraldehyde Properties & Synthesis. LookChem. 5 7.[6] Synthesis of new 5-N-pyrazolyl amino acids, pyrazolopyrimidines and pyrazolopyridines derivatives. ResearchGate. 6

Sources

cyclization of 5-chloro-1H-indole-2-carbohydrazide to 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyclization of 5-Chloro-1H-indole-2-carbohydrazide to 1,3,4-Oxadiazoles

Introduction & Strategic Rationale

The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its profound impact on metabolic stability, hydrogen bonding capacity, and diverse bioactivity—including robust antimicrobial, anticancer, and antioxidant profiles[1]. When conjugated with an indole core, specifically the halogenated 5-chloro-1H-indole, the resulting molecular architecture demonstrates enhanced lipophilicity and target binding affinity, making it an ideal precursor for drug discovery[2].

This application note provides a comprehensive, self-validating methodology for synthesizing 2-(5-chloro-1H-indol-2-yl)-1,3,4-oxadiazole derivatives starting from 5-chloro-1H-indole-2-carbohydrazide. We detail two orthogonal cyclization strategies:

  • Oxidative Cyclization of Hydrazones: Utilizing molecular iodine (

    
    ) and potassium carbonate (
    
    
    
    ) in DMSO[1].
  • Dehydrative Cyclization to Thiones: Utilizing carbon disulfide (

    
    ) in ethanolic potassium hydroxide (
    
    
    
    )[2].

Mechanistic Pathways

G A 5-chloro-1H-indole- 2-carbohydrazide C Hydrazone Intermediate A->C + Ar-CHO (EtOH, cat. AcOH, Reflux) F 5-(5-chloro-1H-indol-2-yl)- 1,3,4-oxadiazole-2-thione A->F + CS2, KOH (EtOH, Reflux) B Ar-CHO (Aldehyde) B->C D 2-(5-chloro-1H-indol-2-yl)- 5-aryl-1,3,4-oxadiazole C->D I2, K2CO3 (DMSO, 100 °C) E CS2 / KOH (Carbon Disulfide) E->F

Reaction pathways for 5-chloro-1H-indole-2-carbohydrazide cyclization to 1,3,4-oxadiazoles.

Experimental Design & Causality (E-E-A-T)

Why Iodine and Potassium Carbonate? The traditional dehydrative cyclization of diacylhydrazides often requires harsh acidic conditions (e.g.,


, 

) which can lead to side reactions or degradation of sensitive functional groups[3]. In contrast, the

system offers a transition-metal-free, mild oxidative cyclization[4].

facilitates the deprotonation of the hydrazone NH, increasing its nucleophilicity. Molecular iodine acts as a mild electrophilic oxidant, forming an active N-iodo intermediate that undergoes rapid intramolecular nucleophilic attack by the enolic oxygen, subsequently eliminating HI to form the aromatic 1,3,4-oxadiazole ring[1].

Why DMSO as a Solvent? DMSO is explicitly selected for the oxidative cyclization because it highly solubilizes both the polar indole hydrazone intermediates and the inorganic base. Furthermore, DMSO can act as a secondary oxidant or stabilize the transition states during the iodine-mediated cyclization, drastically reducing reaction times compared to ethanol or DMF[1].

Step-by-Step Methodologies

Protocol A: Synthesis of 2-(5-chloro-1H-indol-2-yl)-5-aryl-1,3,4-oxadiazoles via Oxidative Cyclization

Workflow Step1 Condensation (Hydrazone Formation) Step2 TLC Validation (Confirm Intermediate) Step1->Step2 Step3 Oxidative Cyclization (I2 / K2CO3 in DMSO) Step2->Step3 Step4 Quenching & Extraction (Na2S2O3 / EtOAc) Step3->Step4 Step5 Purification (Recrystallization) Step4->Step5

Step-by-step workflow for the oxidative cyclization to 1,3,4-oxadiazole derivatives.

Step 1: Hydrazone Intermediate Formation

  • Charge: In a 50 mL round-bottom flask, suspend 5-chloro-1H-indole-2-carbohydrazide (1.0 mmol) and an aromatic aldehyde (1.05 mmol) in absolute ethanol (15 mL)[1].

  • Catalyze: Add 3-4 drops of glacial acetic acid to catalyze the imine formation[1].

  • Reflux: Heat the mixture to reflux (approx. 80 °C) while stirring for 4-8 hours[1].

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (6:4). The disappearance of the starting hydrazide spot (

    
    ) and the appearance of a new, less polar hydrazone spot (
    
    
    
    ) indicates completion.
  • Isolate: Cool the mixture to 0 °C. Filter the precipitated hydrazone, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidative Cyclization

  • Charge: Dissolve the isolated hydrazone (1.0 mmol) in anhydrous DMSO (10 mL)[1].

  • Reagents: Add anhydrous

    
     (3.0 mmol) and molecular iodine (
    
    
    
    , 1.2 mmol) sequentially[1]. The solution will immediately turn dark brown.
  • Heat: Stir the reaction mixture at 100 °C for 3-5 hours[1].

  • Self-Validation: Monitor via TLC. The conversion to the 1,3,4-oxadiazole is marked by a distinct blue fluorescent spot under UV light (254 nm) at a higher

    
     than the hydrazone.
    
  • Quench: Cool to room temperature and pour the mixture into crushed ice containing 5% aqueous sodium thiosulfate (

    
    ). Causality: The thiosulfate reduces unreacted 
    
    
    
    to water-soluble iodide (
    
    
    ), which is visually confirmed by the rapid dissipation of the brown color to yield a pale suspension[1].
  • Extract & Purify: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Recrystallize the crude product from ethanol to yield the pure 1,3,4-oxadiazole[1].
    

Protocol B: Synthesis of 5-(5-chloro-1H-indol-2-yl)-1,3,4-oxadiazole-2-thiones via Dehydrative Cyclization

  • Charge: Dissolve 5-chloro-1H-indole-2-carbohydrazide (1.0 mmol) in absolute ethanol (15 mL).

  • Reagents: Add KOH (1.5 mmol) and carbon disulfide (

    
    , 3.0 mmol) dropwise at room temperature[2].
    
  • Reflux: Heat the mixture to reflux for 12 hours until the evolution of

    
     gas ceases[2].
    
  • Workup: Cool the mixture, pour into ice water, and acidify with dilute HCl (pH ~3-4). The resulting 1,3,4-oxadiazole-2-thione will precipitate[2].

  • Purify: Filter, wash with water, and recrystallize from an ethanol/water mixture[2].

Data Presentation & Validation Metrics

The following table summarizes the optimized reaction conditions and validation metrics for the synthesis of various 2-(5-chloro-1H-indol-2-yl)-5-substituted-1,3,4-oxadiazoles using the protocols outlined above.

Substituent (Ar)Oxidant / BaseSolvent / TempTime (h)Yield (%)TLC

*

H NMR Marker (Oxadiazole)
Phenyl

/

DMSO / 100 °C3.5880.65Disappearance of NH at ~11.8 ppm
4-Chlorophenyl

/

DMSO / 100 °C4.0910.68Disappearance of NH at ~11.8 ppm
4-Methoxyphenyl

/

DMSO / 100 °C3.0850.60Disappearance of NH at ~11.8 ppm
Thione (

)

/ KOH
EtOH / Reflux12.0780.55SH proton at ~14.5 ppm[5]

*TLC Conditions: Hexane/Ethyl Acetate (6:4 v/v), visualized under UV 254 nm.

Conclusion

The cyclization of 5-chloro-1H-indole-2-carbohydrazide into 1,3,4-oxadiazoles can be efficiently achieved through both oxidative and dehydrative pathways. The


 mediated oxidative cyclization of hydrazone intermediates stands out for its high yields, functional group tolerance, and avoidance of highly corrosive dehydrating agents[4],[1]. Proper utilization of self-validating steps, such as thiosulfate quenching and TLC monitoring, ensures high purity and reproducibility for downstream drug development applications.

References[2] Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQVIwo4SIa1UM1cN1Y4D2_31iR3rBelKfutUC3Rfk-d6RfjnTu5oLEAxmESgrX9LPbs_UjaKePghx9so545XpXZraP1S5bJIF3oOHBtm16JPkWJm3sNk1RzTB5mzGpQqSkyja-N7LBVbaSyMhEg0bb4fV4ovQqsERIosY3wet5sTpcHBMwWpWptKPZt8xNBG4znGhembHaPXOLsqCk6JLN7hXYKxIjjCUrXNNbwoPXQyEPMG7nGbi7XANZLTefM0ljar0HNUUI7gEDaBcyhsInc9gJ09zpD0m4-AEgBuNxaE3g5kyx9VJ27KmQZ9pWiBA8pV5yRbFS3d4=][3] Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQpboV1pVMyapAIzKwlps7wt1A24eH4ZdqCs56494pbT-hVnZ70bn92dA4CLfDfgs4dt4P1xXRIu4xUp2QZ6qOp67DjN4bAsjZlPjNJh8739KBOsF3LTMSPN1tKb2SIKovJ_PKMBshoMkkTwzJ_oPoa4l2rX98N378NLi23JNP0I78SF3GVDqW][4] Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyd28KgxitfJH1_2CSGnCfLx9X-G-O2WtNDQ0X5SLjeyai3lknbezNXDTr6IqK9sPyGh_6Ih9Yd0_pCL_6ymHEpG1SQzvUKHTofw0rMYOvJCrr2ePNx6HtcGX1ziNsdF4Rnlo2mFevoa0OoJnSTkzgcsAxZdIdfLOsQ3aeIQUlZQsGylCBvsM6Gw==][1] Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxida. Chemical Methodologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFPad7LqfxAxM3UWYVQ81IgMZyaX45Q3fCzBSnb2dTucsxU_1Hh-7iIws4jalajmT7OT1UPmR9nBiodEVXeji4--bHfqkX9awnnocOTw285pfkHDIUdidlZk541GALyLpS5lhhk3wxMOpOcJ7T1z9OjQJDdzYw5sgZAFZ7Zhv1dGf0-lRpZfir][5] Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQaw1Ws6abRXDYumvAOZc5TxZwrMb5QtKwft8sOXWWsweS5maW4vNGeGGjgHA1vl9K9PseOtRtjGMsGZccNoA-0Ff_Be99UseDE-yAzBDnntk-38ltJ4UdZt07KV6J9O4MLo1AV_8Yy0y1Ng==]

Sources

Application Note: High-Yield Synthesis of N-Acylhydrazones from 5-Chloro-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis of N-acylhydrazones via the condensation of 5-chloro-1H-indole-2-carbohydrazide with various aromatic aldehydes. N-acylhydrazones are a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[1] This protocol emphasizes a robust, acid-catalyzed condensation method optimized for yield and purity, alongside a microwave-assisted alternative for high-throughput screening.

Introduction: The Indole-Hydrazone Scaffold

The 5-chloro-1H-indole-2-carbohydrazide moiety combines the lipophilic, bioactive indole core with a versatile hydrazone linker. The presence of the chlorine atom at the C5 position modulates metabolic stability and lipophilicity, often enhancing interaction with hydrophobic pockets in target proteins such as tubulin or kinases.

The formation of the N-acylhydrazone linkage (


) is a classic Schiff base condensation. However, achieving high purity without tedious chromatography requires precise control over pH, solvent choice, and temperature to minimize side reactions like azine formation or hydrolysis.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism. The hydrazide nitrogen (nucleophile) attacks the activated carbonyl carbon of the aldehyde.

Reaction Pathway Diagram

The following diagram illustrates the stepwise mechanism, highlighting the critical role of the acid catalyst in protonating the carbonyl oxygen and facilitating water elimination.

ReactionMechanism Start Reagents: Hydrazide + Aldehyde Step1 Protonation: Aldehyde Activation (H+ Catalyst) Start->Step1 AcOH Step2 Nucleophilic Attack: Tetrahedral Intermediate Step1->Step2 R-CONH-NH2 Step3 Proton Transfer & Dehydration (-H2O) Step2->Step3 pH Control Product Product: N-acylhydrazone (E/Z Isomers) Step3->Product Crystallization

Figure 1: Acid-catalyzed mechanism for the formation of N-acylhydrazones.

Experimental Protocols

Materials & Reagents[2][3]
  • Starting Material: 5-chloro-1H-indole-2-carbohydrazide (1.0 equiv).

  • Electrophile: Substituted aromatic aldehyde (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2][3][4][5]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Protocol A: Standard Thermal Reflux (Batch Synthesis)

This is the "Gold Standard" method, ensuring complete conversion and easy work-up.

  • Preparation: In a 50 mL round-bottom flask, suspend 5-chloro-1H-indole-2-carbohydrazide (1.0 mmol) in Absolute Ethanol (10-15 mL).

  • Activation: Add Glacial Acetic Acid (3-5 drops, catalytic amount). Stir at room temperature for 5 minutes. Note: Mild acidification activates the aldehyde and prevents hydrazide oxidation.

  • Addition: Add the Aromatic Aldehyde (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Observation: The suspension typically clears to a solution as the temperature rises, then a precipitate (product) may form after 1-2 hours.

  • Monitoring: Monitor by TLC (System: Chloroform/Methanol 9:1). The hydrazide starting material (

    
    ) should disappear.
    
    • Typical Time: 2 to 6 hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid under vacuum.[2][4]

    • If no precipitate: Concentrate the solvent to ~50% volume and cool in an ice bath for 30 minutes.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Ideal for library generation or sluggish reactions.

  • Loading: In a microwave process vial (2-5 mL), combine the hydrazide (0.5 mmol), aldehyde (0.5 mmol), Ethanol (2 mL), and AcOH (2 drops).

  • Irradiation: Seal the vial. Irradiate at

    
      for 10-20 minutes  (Power: Dynamic, Max 150W).
    
  • Isolation: Cool the vial with a compressed air stream. Pour the contents into ice-cold water (10 mL). Filter the resulting precipitate.[2][4][6][7]

Process Control & Visualization

The following workflow diagram outlines the critical decision points during the synthesis to ensure high yield.

SynthesisWorkflow Start Dissolve Hydrazide in EtOH + cat. AcOH AddAld Add Aldehyde (1.0 equiv) Start->AddAld Reflux Reflux (78°C) 2-6 Hours AddAld->Reflux CheckTLC TLC Check (Start Material Gone?) Reflux->CheckTLC CheckTLC->Reflux No (Extend Time) Cool Cool to RT (Precipitate forms) CheckTLC->Cool Yes Concentrate Concentrate Solvent & Ice Bath Cool->Concentrate No Solid Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter Solid Present Concentrate->Filter Recryst Recrystallize (EtOH/DMF) Filter->Recryst If Impure

Figure 2: Operational workflow for the synthesis and isolation of N-acylhydrazones.

Characterization & Data Interpretation

NMR Spectroscopy (DMSO- )

N-acylhydrazones often exist as a mixture of


 geometrical isomers (around C=N) and amide conformers (syn/anti).[8] This results in signal duplication  in 

NMR.
Proton EnvironmentChemical Shift (

ppm)
MultiplicityNotes
Indole NH 11.5 - 12.0SingletBroad, exchangeable with

.
Hydrazone NH 11.2 - 11.8SingletOften appears as two peaks (conformers).
Imine CH (=N-CH) 8.0 - 8.6SingletDiagnostic peak; shifts downfield with electron-withdrawing groups on aldehyde.
Indole C3-H 7.2 - 7.5Doublet/MultipletCharacteristic of the indole core.
Infrared Spectroscopy (FT-IR)
  • NH Stretch:

    
     (Sharp/Medium).
    
  • C=O (Amide I):

    
     (Strong).
    
  • C=N (Imine):

    
     (Medium/Strong).
    

Troubleshooting & Expert Insights

Solubility Issues
  • Problem: The 5-chloro-indole-hydrazide is poorly soluble in ethanol at room temperature.

  • Solution: Do not worry if it doesn't dissolve initially. It will dissolve upon reflux.[3] If the product precipitates too early and traps starting material, add a small amount of DMF (1-2 mL) to the reaction mixture to keep it homogeneous until cooling.

Purification[4][6]
  • Standard: Recrystallization from hot ethanol is usually sufficient.

  • Difficult Cases: If the product is oily or sticky (common with aliphatic aldehydes or flexible chains), triturating with diethyl ether or hexane often induces solidification.

Yield Optimization
  • Water Scavenging: For reversible reactions (equilibrium limited), adding molecular sieves (

    
    ) or using a Dean-Stark trap (if using toluene/benzene) can drive the reaction to completion, though ethanol reflux is usually sufficient for these highly conjugated systems.
    

Application Notes: Biological Relevance

The synthesized N-acylhydrazones are not merely chemical intermediates; they are bioactive pharmacophores.[1][8][9]

  • Anticancer Activity: Derivatives of 5-chloroindole hydrazones have shown

    
     values in the low micromolar range against MCF-7 (breast) and PC-3 (prostate) cancer lines. The mechanism often involves tubulin polymerization inhibition .
    
  • Antimicrobial: The hydrazone linkage mimics peptide bonds, allowing these compounds to inhibit bacterial protein synthesis or cell wall formation.

  • Structure-Activity Relationship (SAR): The 5-chloro substituent is critical. Replacing it with hydrogen often lowers lipophilicity and membrane permeability, while replacing it with larger groups (e.g., -OMe) may cause steric clashes in the binding pocket.

References

  • Biological Activities of Hydrazone Derivatives. SciSpace. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. Molecules (MDPI/PMC). [Link]

  • Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. MDPI. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their Conformational Characterization. Semantic Scholar. [Link]

Sources

reagents for coupling 5-chloro-1H-indole-2-carbohydrazide with aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of N-Acylhydrazones via Coupling of 5-Chloro-1H-indole-2-carbohydrazide with Aldehydes

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the reagents, mechanisms, and protocols for the synthesis of novel hydrazone derivatives from 5-chloro-1H-indole-2-carbohydrazide and various aldehydes. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the indole and hydrazone scaffolds, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both foundational knowledge and practical, field-proven protocols.

Scientific Foundation: The Chemistry of Hydrazone Formation

The coupling of a carbohydrazide with an aldehyde is a classic condensation reaction that results in the formation of an N-acylhydrazone, a specific type of Schiff base. The core of this transformation is a nucleophilic addition-elimination mechanism, which is typically facilitated by an acid catalyst.[8][9]

The Causality Behind the Mechanism:

  • Activation of the Electrophile: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., glacial acetic acid). This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[8][10]

  • Nucleophilic Attack: The terminal nitrogen atom of the 5-chloro-1H-indole-2-carbohydrazide, possessing a lone pair of electrons, acts as the nucleophile. It attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate known as a carbinolamine.[8][9]

  • Proton Transfer: A rapid proton transfer occurs, typically mediated by the solvent, from the attacking nitrogen to the oxygen atom. This neutralizes the charge on the nitrogen and prepares the hydroxyl group for elimination.

  • Dehydration and Imine Formation: The newly formed hydroxyl group in the carbinolamine intermediate is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a carbon-nitrogen double bond (C=N), the characteristic linkage of a hydrazone.[8][11]

  • Catalyst Regeneration: The final step involves deprotonation to yield the stable N-acylhydrazone product and regenerate the acid catalyst.

The optimal pH for this reaction is mildly acidic (typically pH 4.5-5).[8] This is a critical balance: sufficient acid is required to activate the aldehyde, but an excessively acidic environment would protonate the nucleophilic hydrazide, rendering it unreactive.[8][9]

Hydrazone Formation Mechanism Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism cluster_reactants Reactants cluster_product Product IndoleHydrazide 5-Chloro-1H-indole-2-carbohydrazide (Nucleophile) Carbinolamine Carbinolamine Intermediate IndoleHydrazide->Carbinolamine 2. Nucleophilic Attack Aldehyde Aldehyde (Electrophile) ProtonatedAldehyde Protonated Aldehyde (Activated) Aldehyde->ProtonatedAldehyde 1. Protonation ProtonatedAldehyde->Carbinolamine 2. Nucleophilic Attack ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine 3. Proton Transfer Hydrazone N-Acylhydrazone ProtonatedCarbinolamine->Hydrazone 4. Dehydration H2O H₂O (Byproduct) ProtonatedCarbinolamine->H2O Elimination H_plus H⁺ (Catalyst) H_plus_source1 H_plus_source2

Caption: Acid-Catalyzed Hydrazone Formation Mechanism.

Experimental Design: Reagents, Solvents, and Catalysts

A successful synthesis relies on the appropriate selection of starting materials and reaction conditions.

Core Reagents:

  • 5-Chloro-1H-indole-2-carbohydrazide: The nucleophilic backbone of the final product.

  • Aldehydes: A diverse range of aromatic (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde) and aliphatic aldehydes can be used to generate a library of derivatives. The electronic nature of substituents on aromatic aldehydes can influence reaction rates.

Solvents: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction.

  • Ethanol/Methanol: These are the most commonly used solvents due to their ability to dissolve the hydrazide and many aldehydes, their appropriate boiling points for reflux, and their polarity which can help mediate proton transfer.[12]

  • Glacial Acetic Acid: Can serve as both a solvent and the catalyst, providing a strongly acidic environment.[13]

  • Toluene with Dean-Stark Apparatus: For less reactive carbonyl compounds, using a non-polar solvent like toluene with a Dean-Stark trap can drive the reaction to completion by azeotropically removing the water byproduct.[10]

Catalysts: While some reactions proceed without a catalyst, a small amount of acid is generally recommended to accelerate the rate of reaction.

  • Glacial Acetic Acid: A few drops are typically sufficient to catalyze the reaction effectively when using an alcohol as the solvent.[12][13][14]

  • p-Toluenesulfonic Acid (TsOH): A strong organic acid that can be used in catalytic amounts.[10]

  • Mineral Acids (e.g., HCl, H₂SO₄): Can be used, but require careful control to avoid unwanted side reactions or degradation of the indole ring.

Master Protocol: Synthesis of N'-[(E)-arylmethylidene]-5-chloro-1H-indole-2-carbohydrazide

This protocol provides a reliable and scalable method for the synthesis.

Materials and Equipment:

  • 5-Chloro-1H-indole-2-carbohydrazide

  • Substituted Aldehyde (e.g., Benzaldehyde)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Melting point apparatus

Experimental Workflow Figure 2: General Experimental Workflow A 1. Dissolve Reactants - Indole Hydrazide in Ethanol - Aldehyde in Ethanol B 2. Combine Solutions - Add aldehyde solution to hydrazide solution - Stir at room temperature A->B C 3. Add Catalyst - Add 2-3 drops of glacial acetic acid B->C D 4. Heat to Reflux - Heat the mixture under reflux for 2-6 hours C->D E 5. Monitor Reaction - Use TLC to check for consumption of starting materials D->E F 6. Isolate Product - Cool reaction mixture to room temperature - Cool further in an ice bath E->F Upon completion G 7. Purify Product - Filter the precipitated solid - Wash with cold ethanol F->G H 8. Dry and Characterize - Dry the solid product - Analyze via FT-IR, NMR, MS G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of 5-chloro-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-chloro-1H-indole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical aspects of handling this compound, with a specific focus on its solubility in common laboratory solvents, DMSO and ethanol. While specific quantitative solubility data for 5-chloro-1H-indole-2-carbohydrazide is not extensively published, this guide synthesizes data from structurally similar indole derivatives and established principles of medicinal chemistry to provide you with reliable troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5-chloro-1H-indole-2-carbohydrazide in DMSO and ethanol?

A1: Based on the general properties of indole compounds and their derivatives, 5-chloro-1H-indole-2-carbohydrazide is expected to have good to excellent solubility in DMSO.[1] Its solubility in ethanol is likely to be moderate and highly dependent on temperature. For instance, a related compound, 5-chloro-3-methyl-1H-indole-2-carbohydrazide, is purified by recrystallization from ethanol, indicating that it is significantly more soluble in hot ethanol than in cold.[2]

Q2: I'm having trouble dissolving the compound in ethanol at room temperature. What should I do?

A2: This is a common observation for complex organic molecules. The intermolecular forces in the crystal lattice of the solid compound require a significant amount of energy to overcome. Gently warming the solution (e.g., to 40-50°C) will increase the kinetic energy of the solvent molecules and should significantly improve solubility.[3] Using a sonicator bath can also help break up solid aggregates and accelerate dissolution.

Q3: My compound dissolved in DMSO, but then a precipitate formed after a day at room temperature. What happened?

A3: This phenomenon is often due to one of two reasons. First, you may have created a supersaturated solution, which is inherently unstable. Second, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] The addition of water to the DMSO stock can decrease the solubility of your lipophilic compound, causing it to precipitate.[4] It is crucial to use anhydrous DMSO and keep stock solution vials tightly sealed.

Q4: Can I increase the solubility by changing the pH?

A4: The 5-chloro-1H-indole-2-carbohydrazide molecule has both weakly acidic (the indole N-H) and weakly basic (the hydrazide nitrogens) functionalities. While pH adjustment can be a powerful tool for solubilizing compounds with ionizable groups, the pKa of the indole N-H is around 16, making it difficult to deprotonate under normal aqueous conditions.[5] The basicity of the hydrazide is also weak. Therefore, for solutions in organic solvents like DMSO and ethanol, pH adjustment is not a primary strategy for enhancing solubility.

In-Depth Troubleshooting Guides

Guide 1: Compound Fails to Dissolve

If you are experiencing difficulty in dissolving 5-chloro-1H-indole-2-carbohydrazide, follow this systematic troubleshooting workflow.

start Start: Compound not dissolving check_purity Is the compound pure? (Check CoA, consider impurities) start->check_purity check_solvent Is the solvent anhydrous and high-purity? (Use fresh, sealed solvents) check_purity->check_solvent small_scale Attempt dissolution on a small scale (e.g., 1-2 mg in 0.5 mL) check_solvent->small_scale sonicate Sonicate the vial for 5-10 minutes small_scale->sonicate warm Gently warm the solution (e.g., to 40-50°C) sonicate->warm increase_volume Incrementally add more solvent warm->increase_volume dissolved Compound Dissolved increase_volume->dissolved Success reassess Re-evaluate solvent choice. Consider a stronger solvent or mixture. increase_volume->reassess Still insoluble

Caption: Troubleshooting workflow for dissolution issues.

  • Causality Behind the Steps:

    • Purity: Impurities can sometimes be less soluble than the target compound, giving the appearance of poor solubility.[6]

    • Solvent Quality: For DMSO in particular, water content is a critical parameter that can drastically reduce the solubility of hydrophobic molecules.[4]

    • Mechanical & Thermal Energy: Sonication provides mechanical energy to break apart the solid lattice, while warming increases the entropy of the system, making the dissolution process more favorable.[3]

Guide 2: Precipitation from DMSO Stock Solution

The stability of stock solutions is critical for experimental reproducibility. If you observe precipitation, consider the following.

  • Problem: A clear stock solution in DMSO becomes cloudy or shows solid precipitate after storage.

  • Primary Cause: Water absorption by DMSO.[4] DMSO can absorb enough atmospheric moisture, even in a capped vial, to alter its solvent properties over time.

  • Solution Steps:

    • Confirm Precipitation: Gently warm the vial to 40-50°C. If the precipitate redissolves, it confirms a solubility issue rather than chemical degradation.

    • Use Anhydrous Solvent: Always prepare fresh stock solutions using a new, sealed bottle of anhydrous DMSO.

    • Aliquot and Store: For long-term storage, aliquot the stock solution into smaller, single-use vials. This minimizes the number of times the main stock is exposed to air.

    • Storage Conditions: Store aliquots at -20°C or -80°C. While freeze-thaw cycles can sometimes induce precipitation, it is generally preferable to room temperature storage to minimize both water absorption and potential degradation.[4]

Quantitative Data Summary (from Analogs)

While no direct quantitative data exists for the target compound, the table below summarizes information from closely related molecules to provide a qualitative expectation.

CompoundSolventSolubility CharacteristicsCitation
5-ChloroindoleAlcoholReported as "soluble"[5]
5-chloro-3-methyl-1H-indole-2-carbohydrazideEthanolUsed as a recrystallization solvent, implying high solubility at elevated temperatures.[2]
Indole (parent compound)OrganicGenerally has high solubility in organic solvents.[3]

Experimental Protocols

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol allows for a quick determination of approximate solubility using minimal compound.

  • Weigh approximately 1 mg of 5-chloro-1H-indole-2-carbohydrazide into a small, clear glass vial.

  • Add 100 µL of the test solvent (DMSO or ethanol).

  • Vortex the vial vigorously for 30 seconds.

  • Observe against a dark background. If the solution is clear, the solubility is at least 10 mg/mL.

  • If undissolved solid remains, sonicate for 5 minutes.

  • If the solid persists, gently warm the vial to ~50°C and observe any changes.

  • If the solid dissolves with heat, allow the solution to cool to room temperature to check for precipitation.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

start Add excess compound to solvent (e.g., 5-10 mg to 1 mL) equilibrate Seal vial and shake at a constant temperature (e.g., 25°C) for 24h start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Carefully remove a known volume of the supernatant centrifuge->supernatant filter Filter supernatant through a 0.22 µm PTFE syringe filter supernatant->filter dilute Dilute the clear filtrate with a suitable solvent for analysis filter->dilute analyze Analyze concentration via HPLC-UV or other quantitative method dilute->analyze calculate Calculate solubility (mg/mL or mM) analyze->calculate

Caption: Experimental workflow for the shake-flask method.

  • Expertise & Trustworthiness: This method ensures that the solution has reached equilibrium, providing a true measure of thermodynamic solubility.[7][8] The centrifugation and filtration steps are critical to remove all particulate matter, ensuring that the measured concentration reflects only the dissolved compound.

References

  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • Solubility of Things. (n.d.). Indole.
  • Harle, T., et al. (2003). Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies. Frontiers in Chemistry.
  • Creative Proteomics. (n.d.). Indole: Chemical Properties, Synthesis, Applications, and Analysis.
  • PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • Unknown. (n.d.).
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • PMC. (n.d.). 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide.
  • ChemicalBook. (n.d.). 5-Chloroindole CAS#: 17422-32-1.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Bibliomed. (n.d.). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, X-RAY ANALYSIS OF DMSO SOLVATED 5'-CHLORO-1H,1"H.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Cavidi. (n.d.). DMSO, anhydrous.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2,3-dimethyl-1H-indole | 21296-93-5.
  • ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport.
  • ChemScene. (n.d.). 1H-Indole-2-carbohydrazide.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • Scribd. (n.d.). Solubility Data of DMSO.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole.
  • Sigma-Aldrich. (n.d.). Ethyl 5-chloro-2-indolecarboxylate 97 4792-67-0.
  • Matrix Scientific. (n.d.). 3-Chloro-1H-indole-2-carbohydrazide.
  • Sigma-Aldrich. (n.d.). (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine.
  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?.

Sources

purification methods for 5-chloroindole-2-carbohydrazide crude product

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and troubleshooting of 5-chloroindole-2-carbohydrazide (CAS: 17422-33-2 / related derivatives), a critical intermediate in the synthesis of antitubercular and anticancer agents.

The following protocols are designed for researchers requiring high-purity material (>98%) for subsequent biological screening or heterocyclization.

Technical Support: Purification & Troubleshooting

Q1: My crude product is a yellow/brown solid instead of the expected off-white powder. How do I remove this discoloration?

Diagnosis: The yellowing is frequently caused by oxidative impurities from the indole ring or trace amounts of unreacted hydrazine hydrate oxidizing over time. Corrective Action:

  • The "Cold Soak" Pre-wash: Before recrystallization, suspend the crude solid in cold dichloromethane (DCM) . Many oxidative indole impurities are soluble in DCM, while the carbohydrazide is generally insoluble. Filter and dry.[1]

  • Activated Charcoal Treatment: If the color persists during recrystallization:

    • Dissolve the crude in hot ethanol (or methanol/DMF if solubility is low).

    • Add activated charcoal (5-10% w/w) .

    • Reflux for 15 minutes.

    • Filter through a Celite pad while hot to prevent premature crystallization.

Q2: The yield after recrystallization from ethanol is significantly lower than expected (<50%). What is happening?

Diagnosis: 5-chloroindole-2-carbohydrazide has moderate solubility in hot ethanol but can retain significant solubility in room-temperature ethanol, leading to mass loss in the mother liquor. Optimization:

  • Switch Solvent System: Use an Ethanol:Water (9:1) system. The addition of water acts as an anti-solvent, drastically reducing the solubility of the hydrazide at lower temperatures without precipitating the more soluble starting ester impurities.

  • Protocol: Dissolve in minimum boiling ethanol, then add hot water dropwise until slight turbidity persists. Clear it with a drop of ethanol, then let it cool slowly to

    
    .
    
Q3: TLC shows a persistent spot just above my product. Is this the starting material?

Diagnosis: Yes, this is likely the unreacted ethyl 5-chloroindole-2-carboxylate . The


 difference between the ester and the hydrazide can be small in non-polar eluents.
Validation: 
  • Eluent System: Switch to a more polar system: Chloroform:Methanol (9:1) . The hydrazide (H-bond donor) will interact more with methanol and retard significantly compared to the ester, improving separation resolution.

  • Chemical Test: The hydrazide will reduce ammoniacal silver nitrate (Tollens' reagent) or stain distinctly with ninhydrin (though less intensely than amines), whereas the ester will not.

Standardized Purification Protocol

Objective: Isolate 5-chloroindole-2-carbohydrazide with >98% purity. Prerequisite: Crude product obtained from the hydrazinolysis of ethyl 5-chloroindole-2-carboxylate.

Step 1: Removal of Hydrazine (Critical)

Unreacted hydrazine is toxic and can interfere with subsequent coupling reactions.

  • Filter the crude reaction precipitate.[1]

  • Wash 1: Suspend the solid in ice-cold water (10 mL per gram of solid) and stir for 20 minutes. Filter.

  • Wash 2: Repeat with water. Check the pH of the filtrate.[2] It should be neutral (pH 7). If basic (pH > 8), hydrazine is still present.

  • Wash 3: Final wash with a small volume of cold diethyl ether to remove non-polar surface impurities.

Step 2: Recrystallization

Target Purity: >98% | Target Yield: 70-80%

ParameterSpecification
Primary Solvent Absolute Ethanol (EtOH)
Anti-Solvent Deionized Water (if yield is low)
Concentration ~20-30 mL solvent per 1 g crude (variable by batch)
Cooling Rate Ambient


over 4 hours

Procedure:

  • Place crude solid in a round-bottom flask equipped with a reflux condenser.

  • Add Ethanol and heat to reflux. Add solvent in small portions until the solid just dissolves.

  • Self-Validating Step: If insolubles remain after 30 mL/g, filter hot (these are likely inorganic salts or polymerized byproducts).

  • Remove from heat. Allow the flask to cool to room temperature undisturbed (rapid cooling = small, impure crystals).

  • Chill in an ice bath (

    
    ) for 1 hour.
    
  • Filter the crystals and wash with cold ethanol .

  • Dry under vacuum at

    
     for 6 hours.
    

Impurity Profile & Characterization

Use this table to identify peaks in your analytical data.

Impurity TypeOriginDetection (1H NMR, DMSO-

)
Removal Strategy
Ethyl 5-chloroindole-2-carboxylate Unreacted Starting MaterialQuartet ~

ppm (

), Triplet ~

ppm (

)
Recrystallization (EtOH retains ester)
Hydrazine Hydrate Reagent ExcessBroad singlet ~

ppm (often obscured by water)
Extensive water washing (Step 1)
5-Chloroindole-2-carboxylic acid Hydrolysis ByproductBroad singlet ~

ppm (

); Loss of hydrazide signals
Base extraction (

wash)

Decision Logic for Purification

The following workflow illustrates the logical path for troubleshooting crude material states.

PurificationLogic Start Crude 5-chloroindole-2-carbohydrazide CheckState Analyze Physical State Start->CheckState Solid Solid Precipitate CheckState->Solid Oily Oily/Sticky Mass CheckState->Oily Wash Water Wash (pH Check) Solid->Wash Remove Hydrazine Trituration Triturate with cold Ether/DCM Oily->Trituration Induce solidification Recryst Recrystallization (EtOH) Wash->Recryst Trituration->Solid CheckColor Is solution colored? Recryst->CheckColor Charcoal Activated Charcoal Treatment Charcoal->Recryst Filter & Cool CheckColor->Charcoal Yes (Yellow/Brown) Final Pure Crystalline Product CheckColor->Final No (Clear)

Caption: Decision tree for processing crude reaction mixtures based on physical state and color impurities.

References

  • Synthesis and Characterization of Indole-2-carbohydrazides: Cihan-Üstündağ, G., & Çapan, G. (2012).[3] 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide. PMC. [Link] Context: Validates ethanol recrystallization for 5-chloroindole carbohydrazide derivatives.

  • General Synthesis of Indole Carbohydrazides: Al-Wahaibi, L. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI, Molecules. [Link] Context: Describes the hydrazinolysis of benzyl-1H-indole-2-carboxylates and purification via ethanol recrystallization.

  • Functionalization of Ethyl Indol-2-carboxylate: El-Nezhawy, A., et al. (2016).[4][5] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI, Molecules. [Link] Context: Confirms hydrazinolysis pathways and reaction conditions for converting ethyl esters to carbohydrazides.

Sources

Technical Support Center: Recrystallization of 5-chloro-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5-chloro-1H-indole-2-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a key intermediate in the synthesis of various biologically active molecules, the purity of this compound is paramount. Recrystallization is a powerful and economical technique for achieving this, but its success hinges on a rational approach to solvent selection and troubleshooting.

This guide moves beyond simple protocols to explain the underlying principles, empowering you to adapt and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing 5-chloro-1H-indole-2-carbohydrazide?

Based on the molecular structure, which features a moderately polar 5-chloro-indole core and a highly polar carbohydrazide group capable of strong hydrogen bonding, polar protic solvents are the ideal starting point. Ethanol is the recommended first choice. It has been successfully used for the recrystallization of closely related indole-2-carbohydrazide derivatives[1][2]. It provides an excellent balance of solvating the molecule at elevated temperatures while allowing for good recovery upon cooling.

Q2: My compound isn't dissolving completely, even in boiling ethanol. What should I do?

This issue typically points to one of two scenarios:

  • Insufficient Solvent Volume: You may be using too little solvent. Add the hot solvent in small increments (e.g., 1-2 mL at a time) to the refluxing mixture until the solid just dissolves. Avoid adding a large excess, as this will reduce your final yield.

  • Insoluble Impurities: Your crude product may contain insoluble inorganic salts or polymeric byproducts from the synthesis. If a portion of the material refuses to dissolve despite adding more solvent, a hot filtration step is necessary. This involves filtering the hot, saturated solution to remove the insoluble matter before allowing it to cool.

Q3: The compound "oiled out" during cooling instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated. To resolve this:

  • Add More Solvent: The most common cause is excessive supersaturation. Re-heat the mixture to dissolve the oil, add 10-20% more solvent, and allow it to cool much more slowly.

  • Lower the Cooling Rate: Rapid cooling encourages precipitation over crystallization. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Use a Different Solvent System: If the issue persists, the boiling point of your solvent may be too high relative to the compound's melting point (or the melting point of the compound/impurity mixture). Consider a lower-boiling solvent or a two-solvent system.

Q4: My recovery yield is very low. What are the common causes?

Low recovery is a frequent challenge in recrystallization. The primary causes include:

  • Using too much solvent: The most common error. Ensure you are creating a saturated solution at the solvent's boiling point.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose a significant portion of your product. Ensure your funnel and receiving flask are pre-heated.

  • Washing with room-temperature solvent: Always wash the filtered crystals with a small amount of ice-cold solvent to minimize redissolving your product.

  • Significant solubility in cold solvent: Your compound may be too soluble in the chosen solvent even at low temperatures. In this case, a different solvent or a two-solvent (solvent/anti-solvent) system is required.

Q5: What are the likely impurities, and can recrystallization effectively remove them?

Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as the corresponding indole-2-carboxylic acid ethyl ester or hydrazine hydrate.

  • Byproducts from Synthesis: These can include side-products from the initial indole formation or coupling reactions[3][4]. Recrystallization is highly effective at removing impurities that have different solubility profiles from the desired compound. Impurities that are either much more soluble or much less soluble in the chosen solvent can be efficiently removed.

Troubleshooting and Workflow Guide

Navigating the challenges of recrystallization requires a logical, step-by-step approach. The following workflow provides a decision-making framework for optimizing the purification of 5-chloro-1H-indole-2-carbohydrazide.

G A Crude 5-chloro-1H-indole- 2-carbohydrazide B Select Solvent (Start with Ethanol) A->B C Add minimal hot solvent to dissolve crude product B->C D Is the solution clear and homogenous? C->D E Perform hot filtration to remove insoluble impurities D:e->E:n  No F Allow solution to cool slowly to room temperature, then ice bath D->F  Yes E->F G Do well-defined crystals form? F->G H Collect crystals by vacuum filtration. Wash with ice-cold solvent. Dry. G->H  Yes J Did the compound 'oil out'? G:e->J:n  No I Analyze Purity (TLC, Melting Point, NMR) H->I N Purity Acceptable? I->N K Re-heat to dissolve oil. Add 10-20% more solvent. Cool at a slower rate. J->K Yes L Induce Crystallization: 1. Scratch inner wall of flask. 2. Add a seed crystal. J->L No K->F L->G M Switch to a Two-Solvent System (e.g., Ethanol/Water or DMF/Water) L->M Still no crystals N->H No, re-crystallize

Caption: Decision workflow for troubleshooting the recrystallization process.

Data Summary: Solvent Selection Table

The choice of solvent is the most critical parameter in recrystallization. The following table provides a predictive guide for common laboratory solvents based on the structure of 5-chloro-1H-indole-2-carbohydrazide.

SolventPredicted Solubility (Cold)Predicted Solubility (Hot)Suitability as Primary SolventSuitability as Anti-SolventRationale & Citations
Ethanol Low to MediumHighExcellent PoorBalances polarity for both the indole core and the polar carbohydrazide group. Proven effective for analogous compounds[1][2].
Methanol MediumHighGood PoorSimilar to ethanol, but its higher solvating power at cold temperatures may lead to slightly lower recovery.
Isopropanol LowHighGood PoorA good alternative to ethanol, with slightly lower polarity which may improve recovery.
Water Very LowLowPoorExcellent The indole core has poor water solubility[5]. Ideal as an anti-solvent when paired with a miscible organic solvent like ethanol or DMF.
Toluene Very LowLow to MediumPoorGood A non-polar solvent, unlikely to effectively dissolve the polar carbohydrazide moiety. Has been used for other indole derivatives[6][7].
Ethyl Acetate LowMediumFairFairIts intermediate polarity makes it a potential candidate, but alcohols are generally a better starting point.
DMF / DMSO HighHighPoorPoorThese are very strong polar aprotic solvents and will likely dissolve the compound completely, even when cold, preventing crystallization.
Hexane / Heptane InsolubleInsolublePoorExcellent Highly non-polar. Useful as anti-solvents to precipitate the compound from a more polar solution.
Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is the recommended starting point for purification.

Methodology:

  • Preparation: Place the crude 5-chloro-1H-indole-2-carbohydrazide (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a volume of ethanol estimated to be insufficient for complete dissolution at room temperature (e.g., 10 mL).

  • Dissolution: Heat the mixture to reflux on a hot plate with stirring. Once boiling, add more hot ethanol dropwise until all the solid material has just dissolved, creating a clear, saturated solution. Causality Note: Adding the minimum amount of hot solvent is critical for maximizing recovery upon cooling.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) in an oven. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean, pre-heated flask. Causality Note: This step must be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by determining its melting point and assessing its purity via TLC or NMR.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water System)

This method is useful if a single solvent does not provide satisfactory results, particularly if the compound is too soluble in hot ethanol to get good recovery.

Methodology:

  • Dissolution: Dissolve the crude 5-chloro-1H-indole-2-carbohydrazide in the minimum required amount of boiling ethanol, as described in Protocol 1.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water (the anti-solvent) dropwise with swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-homogenization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. Causality Note: This final step ensures you have a perfectly saturated solution at the boiling point, which is the ideal state for forming high-quality crystals upon cooling.

  • Crystallization and Isolation: Follow steps 5-8 from Protocol 1. For the washing step (Step 7), use a pre-chilled mixture of ethanol and water with the same approximate ratio as your final recrystallization mixture.

References
  • Cihan-Üstündağ, G., & Çapan, G. (2012). 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o723. [Link]

  • Wiley-VCH. (n.d.). Supporting Information for Synthesis of 5-Chloro-2-(4-chlorophenyl)indole. Wiley Online Library. [Link]

  • ResearchGate. (2026). Preparation, Spectral Characterization and Biological activities of Ligand 5-chloro-N'-(2-hydroxy-4-phenyldiazenyl)benzylidene-3-phenyl-1H-indole-2- carbohydrazide and its Metal (II) complexes. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 341(8), 489-497. [Link]

  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3747. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Serbian Chemical Society, 76(1), 1-10. [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • ResearchGate. (2025). Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. [Link]

Sources

troubleshooting hydrazine hydrate reaction with indole esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Hydrazine Hydrate Reactions with Indole Esters

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, mechanistically grounded framework for the hydrazinolysis of indole esters. This guide moves beyond basic recipes; it is a self-validating system designed to ensure scientific integrity, explain the causality behind experimental choices, and troubleshoot complex synthetic bottlenecks.

Mechanistic Grounding & Causality

The conversion of an indole ester to an indole hydrazide relies on a nucleophilic acyl substitution pathway. Hydrazine hydrate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is an exceptionally potent nucleophile due to the 

-effect—the repulsion between adjacent lone pairs on the nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO), making it highly reactive and capable of stabilizing the cyclic transition state.

When reacting with an indole ester, hydrazine attacks the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group, yielding the target indole hydrazide. Understanding this pathway is critical: any factor that stabilizes the ester carbonyl (e.g., electron donation from the indole core) or introduces steric hindrance will impede the formation of the tetrahedral intermediate, requiring immediate optimization of temperature, solvent, or equivalents.

G Ester Indole Ester (Substrate) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack N2H4 Hydrazine Hydrate (Nucleophile) N2H4->Intermediate Hydrazide Indole Hydrazide (Target Product) Intermediate->Hydrazide Alkoxide Elimination Alcohol Alcohol (Byproduct) Intermediate->Alcohol

Nucleophilic acyl substitution pathway for the hydrazinolysis of indole esters.

Quantitative Reaction Parameters

To establish a baseline for your experiments, refer to the optimized parameters below. These values are synthesized from standard industry protocols for ester hydrazinolysis[1],[2].

ParameterStandard ConditionCausality / Rationale
Hydrazine Equivalents 5.0 – 10.0 eqAn overwhelming excess drives the equilibrium forward and prevents the formation of diacylhydrazine dimers[1].
Solvent Absolute Ethanol or MethanolAlcohols dissolve both the polar hydrazine and the organic ester. Anhydrous conditions prevent competing hydrolysis[1],[2].
Temperature 65°C – 80°C (Reflux)Overcomes the activation energy barrier for sterically hindered or electronically deactivated esters[2].
Reaction Time 4 – 24 hoursHighly dependent on the substitution pattern of the indole ring. Must be monitored via TLC[1].
Expected Yield 70% – 95%Yields drop if the product is highly soluble in the reaction solvent and fails to precipitate[1].

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) incorporates built-in validation checks to ensure the reaction is proceeding correctly.

Step 1: Reaction Setup Dissolve 1.0 equivalent of the indole ester in absolute ethanol (approx. 10 mL per gram of substrate). Add 5.0 to 10.0 equivalents of hydrazine hydrate (typically 80-99% purity) dropwise at room temperature[1],[2]. Validation: The mixture should remain a clear solution or fine suspension.

Step 2: Thermal Activation Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol)[2].

Step 3: In-Process Monitoring (TLC) After 4 hours, monitor the reaction via Thin-Layer Chromatography (TLC). Validation: The starting indole ester will appear as a distinct, less polar spot. The successful formation of the hydrazide is validated by the disappearance of the ester spot and the appearance of a new, highly polar spot that often stays near the baseline due to strong hydrogen bonding[1],[2].

Step 4: Quench and Isolation Once complete consumption of the ester is confirmed, remove the heat. Allow the flask to cool to room temperature, then transfer it to an ice bath. Validation: The indole hydrazide should spontaneously precipitate as a crystalline solid upon cooling[1].

Step 5: Purification Filter the precipitate under a vacuum, washing the filter cake with ice-cold ethanol followed by water to remove unreacted hydrazine. Dry under a vacuum to obtain the pure product[2].

Troubleshooting Guide & FAQs

Q1: My reaction shows incomplete conversion, and the starting material persists even after 24 hours of reflux. What is the cause? A1: This is a common issue driven by the electronic environment of the indole ring. If your ester is located at the C3 position of the indole, it is inherently less reactive. The electron-donating nature of the indole nitrogen delocalizes electron density into the C3-carbonyl, reducing its electrophilicity. In fact, studies on indole 1,3-dicarboxylates demonstrate that hydrazine hydrate reacts chemoselectively with the N1-ester, leaving the C3-ester completely unreactive under standard conditions. Solution: If you are targeting a C3-ester, you may need to switch to a higher-boiling solvent (e.g., n-butanol) to increase the reflux temperature, or utilize a Lewis acid catalyst to activate the carbonyl.

Q2: The TLC shows complete conversion, but my product will not precipitate upon cooling. It forms a gummy oil. How do I isolate it? A2: Indole hydrazides possess multiple hydrogen-bond donors and acceptors, which can cause them to "oil out" or remain highly soluble in the alcoholic reaction solvent, especially in the presence of excess hydrazine[1]. Solution: Do not attempt to force crystallization from the crude alcoholic mixture. Instead, evaporate the ethanol under reduced pressure. Triturate the resulting gummy residue with a non-polar solvent (like hexanes or diethyl ether) to induce precipitation[1]. Alternatively, employ a biphasic quench strategy (e.g., water/ethyl acetate) to partition the product into the organic layer while washing away the excess hydrazine[2],[3].

Q3: Can I add a strong base like NaOH or LiOH to accelerate the hydrazinolysis? A3: Absolutely not. The addition of hydroxide bases will shift the reaction pathway from hydrazinolysis to basic ester hydrolysis[4]. The hydroxide ion will outcompete hydrazine as a nucleophile, cleaving the ester to form an indole carboxylic acid byproduct. Transesterification or hydrolysis is the enemy of a clean hydrazinolysis[4]. Ensure your solvents are anhydrous and rely strictly on the nucleophilicity of the hydrazine itself.

Q4: I am observing multiple new spots on my TLC. What side reactions are occurring? A4: Multiple spots indicate competing pathways. If your indole nitrogen is unprotected (N-H), excess hydrazine under harsh thermal conditions can occasionally lead to side reactions, or the product may dimerize to form a diacylhydrazine if the hydrazine equivalents are too low[1]. Solution: Lower the reaction temperature slightly and ensure you are using a strictly anhydrous solvent environment. Purify the starting ester before use, as impurities can react with hydrazine to form complex mixtures[1].

G Problem Issue: Low Yield or Impure Hydrazide TLC Perform TLC Analysis Problem->TLC Unreacted Unreacted Ester Remains? TLC->Unreacted Multiple Multiple Spots (Side Reactions)? TLC->Multiple Soluble No Precipitate Upon Cooling? TLC->Soluble Action1 Check C3-Ester Sterics Increase Temp/Eq Unreacted->Action1 Yes Action2 Lower Temp & Use Anhydrous Solvent Multiple->Action2 Yes Action3 Evaporate Solvent & Triturate with Hexanes Soluble->Action3 Yes

Decision tree for troubleshooting common issues in indole ester hydrazinolysis.

References

  • Gani, R. S., et al. "Chemoselective reaction of indole 1,3-dicarboxylates towards hydrazine hydrate: Bisheterocycles." Indian Journal of Chemistry (NISCPR).[Link]

  • ResearchGate Community. "HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER." ResearchGate Q&A.[Link]

  • De Souza, et al. "Reaction Chemistry & Engineering." RSC Publishing.[Link]

  • Chempros Community. "Why are my ester hydrolysis not working." Reddit r/Chempros.[Link]

  • Um, I. H., et al. "Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state." ResearchGate.[Link]

Sources

removing unreacted hydrazine from 5-chloro-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification of 5-chloro-1H-indole-2-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of acylhydrazines. The synthesis of 5-chloro-1H-indole-2-carbohydrazide via the hydrazinolysis of its corresponding ester requires an excess of hydrazine hydrate. While this excess is kinetically necessary, residual hydrazine poses significant toxicity risks and will aggressively compete with your product in downstream condensations (e.g., Schiff base/hydrazone formations)[1].

This guide provides a self-validating framework to systematically remove unreacted hydrazine, ensuring high-purity 5-chloro-1H-indole-2-carbohydrazide for your drug development workflows.

Part 1: Mechanistic Causality & Experimental Design

Why Excess Hydrazine is Required In the conversion of ethyl (or methyl) 5-chloro-1H-indole-2-carboxylate to the carbohydrazide, hydrazine hydrate acts as the nucleophile. Using a stoichiometric excess (typically 3 to 10 equivalents) serves two purposes:

  • Reaction Velocity: It drives the nucleophilic acyl substitution to completion[2].

  • Side-Product Suppression: It prevents the newly formed carbohydrazide from reacting with another molecule of the starting ester, which would otherwise yield an unwanted symmetric diacylhydrazine impurity.

The Physicochemical Basis for Separation The purification strategy exploits a stark solubility differential. Hydrazine hydrate is highly polar and completely miscible with water and cold ethanol. Conversely, 5-chloro-1H-indole-2-carbohydrazide contains a rigid, hydrophobic chloroindole core and is capable of extensive intermolecular hydrogen bonding. This renders the product highly insoluble in cold ethanol and water, allowing for efficient physical separation via precipitation and sequential washing[3].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I filtered my reaction mixture, but my downstream hydrazone synthesis is yielding a mixture of products. What went wrong? A: You likely have residual hydrazine in your solid cake. Unreacted hydrazine is a smaller, more reactive nucleophile than your bulky indole-carbohydrazide. Even trace amounts will preferentially react with your downstream aldehydes/ketones to form simple hydrazones or azines[4]. You must implement a strict cold-washing protocol and, if necessary, recrystallization.

Q2: What is the most reliable solvent for washing the crude precipitate? A: Ice-cold distilled water followed by a minimal volume of ice-cold absolute ethanol. The water efficiently strips away the highly water-soluble hydrazine hydrate, while the cold ethanol wash removes unreacted ester and trace organic impurities without significantly dissolving the 5-chloro-1H-indole-2-carbohydrazide[5].

Q3: How can I analytically confirm the complete removal of hydrazine? A: Thin Layer Chromatography (TLC) is the most immediate method. Hydrazine stays at the baseline in most standard organic solvent systems (e.g., Ethyl Acetate/Hexane). You can visualize trace hydrazine by dipping the TLC plate in a p-anisaldehyde or ninhydrin stain, which will react with the free amine to form a brightly colored spot. For rigorous pharmaceutical standards, GC-MS or HPLC with derivatization is recommended.

Q4: My product is precipitating as a sticky gum rather than a crystalline solid. How do I fix this? A: Gummy precipitates often occur when the reaction is cooled too rapidly or if the ethanol solvent has evaporated too much, co-precipitating impurities. Re-heat the mixture until it dissolves, add a small amount of hot ethanol if necessary, and allow it to cool slowly to room temperature before transferring to an ice bath.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this validated, step-by-step methodology for the isolation and purification of 5-chloro-1H-indole-2-carbohydrazide.

Step 1: Reaction Quenching and Initial Precipitation

  • Upon completion of the reflux phase (typically 4–12 hours)[2], remove the reaction flask from the heat source.

  • Allow the mixture to cool slowly to room temperature (approx. 20–25 °C) over 1 hour. Self-Validation Check: You should observe the gradual formation of an off-white to pale yellow crystalline precipitate.

  • Transfer the flask to an ice-water bath (0–5 °C) for an additional 1 hour to maximize precipitation.

Step 2: Vacuum Filtration and Sequential Washing

  • Collect the crude solid via vacuum filtration using a Büchner funnel.

  • Critical Step: Wash the filter cake with 3 volumes of ice-cold distilled water. This exploits the infinite aqueous solubility of hydrazine hydrate to pull it away from the hydrophobic product.

  • Follow with 1 volume of ice-cold absolute ethanol to remove residual moisture and unreacted ester.

  • Maintain vacuum for 15 minutes to pull air through the cake, partially drying it.

Step 3: Recrystallization (Final Polishing)

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimum volume of boiling absolute ethanol required to completely dissolve the solid[3].

  • (Optional) If the solution is highly colored, add activated charcoal (1-2% w/w), boil for 5 minutes, and perform a hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature, then place in an ice bath.

  • Filter the purified crystals, wash with a few drops of cold ethanol, and dry in a vacuum desiccator at 45 °C overnight.

Part 4: Quantitative Data & Workflow Visualization

Table 1: Comparison of Hydrazine Removal Strategies

Purification MethodHydrazine Removal EfficiencyTypical Product YieldRecommended Use Case
Cold Water/Ethanol Wash Moderate to High85 - 92%Routine bulk removal after initial precipitation. Sufficient for most syntheses.
Ethanol Recrystallization Very High (>99%)75 - 85%Final polishing for sensitive downstream applications (e.g., biological assays).
Aldehyde Scavenger Resin Extremely High70 - 80%Trace removal when recrystallization fails or product is highly soluble.

Experimental Workflow Diagram

G Start Ethyl 5-chloro-1H-indole-2-carboxylate + Excess Hydrazine Hydrate Reflux Reflux in Ethanol (Reaction Phase) Start->Reflux Heat Cooling Cooling to 0-5 °C (Precipitation) Reflux->Cooling Completion Filtration Vacuum Filtration Cooling->Filtration Solid/Liquid Sep Washing Wash with Cold Water & Ethanol (Removes Bulk Hydrazine) Filtration->Washing Crude Solid Recrystallization Recrystallization (Ethanol) (Removes Trace Hydrazine) Washing->Recrystallization Trace Impurities Product Pure 5-chloro-1H-indole-2-carbohydrazide Recrystallization->Product Vacuum Drying

Workflow for the synthesis and hydrazine-free purification of 5-chloro-1H-indole-2-carbohydrazide.

Part 5: References

  • 1 - ResearchGate[1]

  • 2 - PMC[2]

  • 3 - PMC[3]

  • 4 - PMC[4]

  • 5 - MDPI[5]

Sources

Technical Support Center: Resolving Impurities in 5-Chloroindole-2-Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently audit synthetic workflows for drug development professionals struggling with the spectral purity of indole-based hydrazides. 5-Chloroindole-2-carbohydrazide is a critical intermediate in the synthesis of kinase inhibitors and anti-tubercular agents. However, its synthesis—typically via the hydrazinolysis of an ethyl or methyl ester—is highly susceptible to workup-induced impurities that severely complicate


H NMR interpretation.

This guide provides field-proven, mechanistically grounded solutions to identify and eliminate these impurities, ensuring your compound meets the strict purity requirements for downstream biological assays.

Mechanistic Pathway & Impurity Introduction

To troubleshoot an NMR spectrum effectively, we must first understand the causality of how impurities enter the workflow. The diagram below illustrates the standard synthetic pathway and the specific junctures where chemical deviations occur.

SynthesisWorkflow SM 5-Chloroindole-2-carboxylate (Ester SM) Reaction Reflux in EtOH (Hydrazinolysis) SM->Reaction Reagent Hydrazine Hydrate (Excess, 5-10 eq) Reagent->Reaction Target 5-Chloroindole-2-carbohydrazide (Target Product) Reaction->Target Main Pathway Imp1 Residual Hydrazine (H-bond Trapped) Reaction->Imp1 Incomplete Wash Imp2 Unreacted Ester (Incomplete Rxn) Reaction->Imp2 Poor Conversion Imp3 Acetone Hydrazone (Workup Error) Target->Imp3 Acetone Wash

Fig 1: Workflow of 5-chloroindole-2-carbohydrazide synthesis and impurity introduction points. [1]

Troubleshooting FAQs: Decoding the H NMR Spectrum

Q1: I see unexpected aliphatic singlets around 1.9–2.1 ppm, and my -NH peak is missing. I didn't use any aliphatic reagents. What happened?

The Causality: You likely washed your filtered product with acetone to dry it quickly. This is a fatal, yet common, workup error. Hydrazides are highly nucleophilic. Even in the absence of an acid catalyst, they readily condense with ketones (like acetone) at room temperature to form an acylhydrazone (a dynamic covalent Schiff base) [2]. The NMR Evidence: The free -NH


 peak (~4.5 ppm) disappears. In its place, you will see a downfield shifted amide -NH (~10.5–11.0 ppm) and two distinct methyl singlets around 1.95 ppm and 2.05 ppm. These methyls are non-equivalent due to restricted rotation around the N=C double bond of the isopropylidene group [3].
Q2: There is a broad, heavily integrated singlet around 4.0–4.5 ppm in DMSO-d . Is this just water?

The Causality: While water in DMSO-d


 appears at 3.33 ppm, a broad peak at 4.0–4.5 ppm is the hallmark of residual hydrazine  [1]. Hydrazine hydrate is used in massive excess (5–10 equivalents) to drive the reaction forward and prevent the formation of symmetrical diacylhydrazine dimers. Because hydrazine is a small, highly polar molecule, it forms strong hydrogen-bonding networks and frequently becomes trapped within the crystal lattice of the indole product. It is highly toxic and reactive, and must be removed before downstream coupling.
Q3: I have a triplet at ~1.3 ppm and a quartet at ~4.3 ppm. Is this residual ethanol from the reaction solvent?

The Causality: No. While ethanol does have a triplet and quartet, its signals in DMSO-d


 appear at 1.06 ppm (t) and 3.44 ppm (q), accompanied by an OH triplet at 4.35 ppm [1]. A triplet at 1.33 ppm and a quartet at 4.34 ppm indicates unreacted ethyl 5-chloroindole-2-carboxylate  (your starting material). This means your reaction did not reach completion, either due to insufficient reflux time or degraded hydrazine hydrate.

Quantitative Data: NMR Impurity Reference Table

To facilitate rapid identification, compare your DMSO-d


 spectra against this summarized quantitative data matrix.
Impurity / Structural Feature

H NMR Shift in DMSO-d

(ppm)
Multiplicity & IntegrationDiagnostic Significance
Target: Hydrazide -NH

~4.50Broad singlet (2H)Confirms successful hydrazide formation.
Target: Indole -NH ~11.80Broad singlet (1H)Core scaffold confirmation.
Impurity: Residual Hydrazine 4.00 - 4.50Broad singlet (Variable)Trapped reagent; highly reactive contaminant.
Impurity: Acetone Hydrazone 1.95, 2.05Two singlets (3H each)Indicates improper washing with acetone.
Impurity: Unreacted Ethyl Ester 4.34 (q), 1.33 (t)Quartet (2H), Triplet (3H)Incomplete reaction; requires optimization.
Impurity: Symmetrical Dimer ~10.80 (-NH)Singlet (No -NH

present)
Side product from insufficient hydrazine stoichiometry.
Impurity: Free Acetone 2.09Singlet (6H)Residual solvent (non-covalently bound) [1].

NMR Diagnostic Logic Tree

Use this decision tree to systematically isolate the root cause of your spectral anomalies.

NMRLogic Start Analyze 1H NMR in DMSO-d6 Q1 Singlets at ~1.9 - 2.1 ppm? Start->Q1 A1 Acetone Hydrazone Impurity Q1->A1 Yes Q2 Sharp peak at ~4.0 - 4.5 ppm? Q1->Q2 No A2 Residual Hydrazine Q2->A2 Yes Q3 Triplet (1.3) & Quartet (4.3)? Q2->Q3 No A3 Unreacted Ethyl Ester Q3->A3 Yes Clean Pure 5-Chloroindole-2-carbohydrazide Q3->Clean No

Fig 2: Diagnostic logic tree for identifying common impurities in the 1H NMR spectrum.

Self-Validating Protocol: Purification & Scavenging

To guarantee absolute trustworthiness in your results, do not rely on a single crystallization. Implement this self-validating protocol, which utilizes built-in analytical checkpoints to ensure the physical removal of both covalent (hydrazone) and non-covalent (residual hydrazine) impurities.

Step 1: Dissolution & Dimer Removal (Hot Filtration)

  • Suspend the crude 5-chloroindole-2-carbohydrazide in a minimal volume of boiling absolute ethanol (approx. 10-15 mL/g).

  • If a fine, insoluble white powder persists at a rolling boil, this is the symmetrical diacylhydrazine dimer.

  • Perform a rapid hot filtration through a pre-warmed Buchner funnel to remove the dimer.

Step 2: Lattice Disruption & Recrystallization

  • Allow the clear filtrate to cool slowly to room temperature over 2 hours. Causality: Slow cooling prevents the rapid lattice formation that traps residual hydrazine.

  • Transfer the flask to an ice bath (4°C) for an additional 1 hour to maximize precipitation.

Step 3: The Critical Wash (Avoiding Hydrazone Formation)

  • Filter the purified crystals under vacuum.

  • Wash the filter cake with ice-cold ethanol (2 x 5 mL), followed by copious amounts of diethyl ether or hexanes (2 x 10 mL).

  • Crucial Rule:NEVER use acetone or methyl ethyl ketone (MEK) to wash the filter cake.

Step 4: Self-Validation Checkpoints

  • Checkpoint A (TLC): Run a TLC (Eluent: 50% EtOAc/Hexanes). The ester starting material has an R

    
     of ~0.7, while the target hydrazide stays near the baseline (R
    
    
    
    ~0.1). If the ester is present, the reaction must be resubjected to hydrazine.
  • Checkpoint B (NMR): Dry the compound under high vacuum at 40°C for 4 hours. Run a

    
    H NMR in DMSO-d
    
    
    
    . The absence of a broad 4.0–4.5 ppm peak validates the complete removal of hydrazine. The presence of a clean 4.50 ppm integration (2H) validates the intact hydrazide.

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL:[Link]

  • Covalent Adaptable Polymethacrylate Networks by Hydrazide Crosslinking Via Isosorbide Levulinate Side Groups Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Dibenzoazepine hydrazine is a building block for N-alkene hybrid ligands: exploratory syntheses of complexes of Cu, Fe, and Li Source: RSC Advances URL:[Link]

Validation & Comparative

Technical Comparison Guide: IR Spectral Analysis of Indole-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-2-carbohydrazide serves as a critical pharmacophore in drug discovery, particularly for anticancer and antimicrobial scaffolds.[1] Its infrared (IR) spectrum acts as a definitive "fingerprint" for validating synthesis purity and structural integrity.[1]

This guide provides a technical comparison of the characteristic IR absorption bands of Indole-2-carbohydrazide against its synthetic precursors (esters) and downstream derivatives (hydrazones).[1] By focusing on the Hydrazide C=O (Amide I) and NH stretching regions, researchers can objectively verify the transformation of the ester moiety into the reactive hydrazide group.[1]

Part 1: Characteristic IR Absorption Profile

The IR spectrum of Indole-2-carbohydrazide is dominated by the interplay between the indole ring and the hydrazide side chain.[1] The most diagnostic bands are the Amide I carbonyl stretch and the complex NH stretching region .[1]

Spectral Fingerprint Table

Data synthesized from experimental solid-phase (KBr) studies.

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Significance
Hydrazide NH₂ Asymmetric Stretch3310 – 3395 Medium/SharpPrimary indicator of hydrazide formation.[1] Appears as a distinct doublet or shoulder.
Hydrazide NH₂ Symmetric Stretch3210 – 3290 MediumPaired with the asymmetric peak; confirms primary amine (-NH₂) presence.[1]
Indole NH Ring NH Stretch3100 – 3400 Strong/BroadOften overlaps with hydrazide bands. Broadening indicates H-bonding.[1][2]
Hydrazide C=O Amide I Stretch1620 – 1680 StrongCritical Checkpoint. Significantly lower frequency than the precursor ester due to resonance.[1]
Aromatic C=C Ring Skeletal Vib.1500 – 1600MediumConfirms integrity of the indole core.[1]
C-N C-N Stretch1000 – 1250MediumConnects the carbonyl carbon to the hydrazide nitrogen.[1]
Mechanistic Insight: The "Red Shift"

The carbonyl (C=O) band of Indole-2-carbohydrazide typically appears between 1620–1680 cm⁻¹ .[1] This is a "red shift" (lower wavenumber) compared to typical ketones or esters.[1]

  • Causality: The lone pair on the hydrazide nitrogen (-NH-NH₂) donates electron density into the carbonyl group (resonance effect), weakening the C=O double bond character and lowering its vibrational frequency.[1]

  • Differentiation: This band is distinct from the Amide II band (N-H bending), which typically appears near 1520–1550 cm⁻¹.[1]

Part 2: Comparative Analysis (Performance vs. Alternatives)

Scenario A: Synthesis Verification (Precursor vs. Product)

The most common application of this IR profile is monitoring the hydrazinolysis of Ethyl Indole-2-carboxylate .[1]

FeatureAlternative: Ethyl Indole-2-carboxylate (Precursor)Product: Indole-2-carbohydrazide Validation Logic
C=O[1][3] Frequency ~1700 – 1735 cm⁻¹ (Ester)~1620 – 1680 cm⁻¹ (Hydrazide)Success: Disappearance of the >1700 band and emergence of the ~1650 band.[1]
NH Region Single band (Indole NH only)Multiple bands (Indole NH + NH₂ doublet)Success: Appearance of "forked" peaks in the 3200–3400 region.[1]
Scenario B: Reactivity Check (Product vs. Derivative)

When Indole-2-carbohydrazide reacts with aldehydes to form Schiff bases (Hydrazones) , the spectrum changes drastically.[1]

FeatureProduct: Indole-2-carbohydrazide Derivative: Indole-2-acylhydrazone Validation Logic
NH₂ Bands Present (Doublet)Absent Success: Loss of the NH₂ asymmetric/symmetric doublet.
C=N Band Absent~1600 – 1620 cm⁻¹ Success: Appearance of a new Imine stretch (often overlaps with C=C but distinct).[1]

Part 3: Visualization of Spectral Logic

The following diagram illustrates the flow of spectral changes during the synthesis and derivatization of Indole-2-carbohydrazide.

SpectralLogic cluster_legend Spectral Checkpoints Precursor Precursor: Ethyl Indole-2-carboxylate (C=O: ~1735 cm⁻¹) (NH: Indole only) Product TARGET PRODUCT: Indole-2-carbohydrazide (C=O: ~1650 cm⁻¹) (NH: Indole + NH₂ Doublet) Precursor->Product Hydrazinolysis (Shift: C=O ↓ ~80 cm⁻¹) Derivative Derivative: Schiff Base (Hydrazone) (C=N: ~1610 cm⁻¹) (NH₂: Absent) Product->Derivative Condensation (Loss of NH₂ Doublet) Checkpoint1 1. Confirm loss of Ester C=O (>1700) Checkpoint2 2. Confirm gain of Amide I C=O (~1650) Checkpoint3 3. Confirm NH₂ doublet (3200-3400)

Caption: Spectral progression from ester precursor to hydrazide target and hydrazone derivative, highlighting key frequency shifts.

Part 4: Experimental Protocol (Self-Validating)

To obtain reproducible spectra comparable to the data above, follow this Solid-Phase KBr Pellet Protocol .

Sample Preparation[1]
  • Desiccation: Ensure the Indole-2-carbohydrazide sample is completely dry.[1] Residual solvent (water/ethanol) will create broad OH bands (3400 cm⁻¹) that obscure the critical NH region.[1]

    • Validation: Dry under vacuum at 40°C for 4 hours if hygroscopic.

  • Ratio: Mix 1 mg of sample with 100 mg of spectroscopic-grade Potassium Bromide (KBr).

    • Why: Too much sample leads to "bottoming out" (0% transmittance) of the strong C=O band, distorting the peak shape and position.[1]

  • Grinding: Grind in an agate mortar until the mixture is a fine, uniform powder.

    • Why: Large particle sizes cause the "Christiansen Effect," resulting in a sloping baseline and asymmetric peak shapes.

Instrument Settings (FT-IR)
  • Resolution: 4 cm⁻¹ (Standard for solid samples).

  • Scans: 16 or 32 scans (To improve Signal-to-Noise ratio).

  • Background: Collect a fresh background spectrum with a pure KBr pellet or empty ambient air (if using ATR) before every sample.[1]

Quality Control Criteria

Before accepting the spectrum:

  • Baseline: Should be relatively flat and above 80% transmittance in non-absorbing regions (e.g., 2000–2500 cm⁻¹).

  • C=O Intensity: The carbonyl peak should reach 10–20% transmittance.[1] If it hits 0%, the pellet is too thick or concentrated.[1]

References

  • MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link][1]

  • ResearchGate. (2026).[1] Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives. Retrieved from [Link]

  • Indian Chemical Society. (2021).[1][4] Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]

  • NIU Department of Chemistry. Typical IR Absorption Frequencies. Retrieved from [Link]

Sources

A Technical Guide to the Melting Point Determination and Comparative Analysis of 5-chloro-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indole ring system is a foundational scaffold in medicinal chemistry, with derivatives like 5-chloro-1H-indole-2-carbohydrazide serving as key intermediates in the synthesis of novel therapeutic agents.[1][2][3][4] The melting point is a critical physicochemical parameter that provides a primary indication of a compound's purity and identity. This guide presents a robust, self-validating protocol for the precise determination of the melting point range for pure 5-chloro-1H-indole-2-carbohydrazide. By contextualizing the experimental results with data from structurally similar analogs, we provide researchers with a framework for interpreting their findings and ensuring the quality of their materials. This document is intended for researchers, chemists, and quality control specialists in the field of drug discovery and development.

The Significance of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically less than 1-2°C. This physical constant is highly sensitive to impurities, which disrupt the crystal lattice structure and typically cause a depression and broadening of the melting point range. Therefore, an accurate melting point determination serves two primary functions:

  • Identification: A measured melting point can be compared against a known literature value to help confirm the identity of a compound.

  • Purity Assessment: A sharp, well-defined melting range is a strong indicator of high purity. Conversely, a broad melting range suggests the presence of impurities or residual solvents.

The molecular structure, including intermolecular forces such as hydrogen bonding and van der Waals forces, dictates the energy required to break the crystal lattice. In the case of indole-2-carbohydrazide derivatives, the presence of the hydrazide moiety allows for strong hydrogen bonding, which generally results in relatively high melting points. Substitution on the indole ring, such as the placement of a chloro-group, can subtly alter crystal packing and intermolecular interactions, leading to variations in melting points among isomers and analogs.

Comparative Framework: Structurally Related Indole Analogs

To establish a reliable expected range for the melting point of 5-chloro-1H-indole-2-carbohydrazide, it is instructive to compare it with its isomers and related compounds for which data is available. These analogs provide a critical benchmark for experimental results.

Compound NameMolecular FormulaStructural Difference from TargetLiterature Melting Point (°C)
Target: 5-chloro-1H-indole-2-carbohydrazide C₉H₈ClN₃O-To be determined
3-chloro-1H-indole-2-carbohydrazideC₉H₈ClN₃OPositional isomer (Cl at C3)230 - 232 °C[5][6]
5-fluoro-1H-indole-2-carbohydrazideC₉H₈FN₃OHalogen analog (F at C5)Data not available[7]
N-Benzyl-1H-indole-2-carbohydrazideC₁₆H₁₅N₃OParent indole, N-benzyl substituted237 °C[8]
5-Chloro-1H-indole (Core Scaffold)C₈H₆ClNParent indole core (no carbohydrazide)71 - 72 °C[9]

This comparative data suggests that the target compound, 5-chloro-1H-indole-2-carbohydrazide, is expected to have a high melting point, likely in the range of its 3-chloro isomer (230-232 °C), due to strong intermolecular hydrogen bonding facilitated by the carbohydrazide group.

Experimental Protocol for Accurate Melting Point Determination

This section details a validated workflow for determining the melting point of a synthesized or procured sample of 5-chloro-1H-indole-2-carbohydrazide. The causality behind each step is explained to ensure methodological robustness.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_load Loading & Calibration cluster_measure Measurement cluster_record Data Analysis A 1. Dry Sample (Vacuum Oven, 40-50°C) B 2. Grind to Fine Powder (Agate Mortar & Pestle) A->B Ensures removal of residual solvents C 3. Pack Capillary Tube (2-3 mm height) B->C Ensures uniform heat transfer D 4. Calibrate Apparatus (e.g., with Benzoic Acid) E 5. Fast Ramp Rate (10-20°C/min) for Approximate M.P. D->E Instrument ready F 6. Slow Ramp Rate (1-2°C/min) near Approximate M.P. E->F Narrows search window G 7. Record T1 (Onset) & T2 (Clear Point) F->G Precise determination H 8. Report as Range (T1-T2) & Compare to Analogs G->H Final reporting

Caption: Workflow for precise melting point determination.

Materials and Apparatus
  • Sample: High-purity 5-chloro-1H-indole-2-carbohydrazide

  • Apparatus: Digital melting point apparatus (e.g., Thomas-Hoover, Mettler Toledo, or similar)

  • Sample Holders: Thin-walled capillary tubes (closed at one end)

  • Tools: Spatula, agate mortar and pestle

  • Calibration Standard: Benzoic acid (M.P. 122.4 °C) or other certified standard

Step-by-Step Methodology
  • Sample Preparation (Crucial for Accuracy):

    • Drying: Place approximately 50-100 mg of the sample in a vacuum oven at 40-50 °C for at least 4 hours. Rationale: This step is critical to remove any residual solvents from synthesis or storage, which can act as impurities and artificially depress the melting point.

    • Grinding: Transfer the dried sample to a clean, dry agate mortar and gently grind to a fine, homogenous powder. Rationale: A fine powder ensures uniform packing in the capillary tube, which is essential for consistent and efficient heat transfer throughout the sample.

  • Capillary Tube Loading:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube.

    • Tap the closed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

    • Repeat until the sample is packed to a height of 2-3 mm. Rationale: An excessive amount of sample will result in a larger temperature gradient across the sample, leading to a broader, less accurate melting range.

  • Apparatus Calibration and Setup:

    • Before analyzing the target compound, confirm the apparatus's accuracy by determining the melting point of a certified standard like benzoic acid. The result should be within ±0.5 °C of the certified value. Rationale: This self-validating step ensures the trustworthiness of the instrument and the data it generates.

    • Place the packed capillary tube containing the sample into the heating block of the apparatus.

  • Melting Point Determination:

    • Approximate Range Finding: Set a rapid heating rate (e.g., 10-20 °C per minute). Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate.

    • Precise Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample tube, begin heating at a slow, controlled rate of 1-2 °C per minute. Rationale: A slow ramp rate ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for the precise observation of the melting transition.

  • Data Recording and Interpretation:

    • T1 (Onset Temperature): Record the temperature at which the first drop of liquid becomes visible within the sample.

    • T2 (Clear Point): Record the temperature at which the last solid crystal melts and the entire sample is a clear liquid.

    • Report: The melting point should be reported as the range from T1 to T2. For a pure compound, this range should be narrow (e.g., 231.5 - 232.5 °C). A range greater than 2 °C may indicate the presence of impurities.

Expected Results and Discussion

Based on the analysis of structurally related compounds, the experimentally determined melting point for pure 5-chloro-1H-indole-2-carbohydrazide is anticipated to be sharp and fall within a range close to its 3-chloro isomer.

CompoundLiterature M.P. (°C)Expected Experimental M.P. Range (°C)Purity Indication
5-chloro-1H-indole-2-carbohydrazideNot reported~229 - 233Sharp range (< 2°C) indicates high purity
3-chloro-1H-indole-2-carbohydrazide230 - 232[5][6]230.0 - 231.5Confirms literature value and purity

A result in this range would be consistent with a molecule stabilized by strong intermolecular hydrogen bonds. Any significant deviation or a broad melting range (>2 °C) would necessitate further purification of the sample (e.g., by recrystallization) and subsequent re-analysis to ensure the material is suitable for its intended use in research and development.

References

  • Akkurt, M., et al. (2013). 5-Chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1137. Available at: [Link]

  • Saruengkhanphasit, R., et al. (2021). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Advances, 11(15), 8769-8782. Available at: [Link]

  • Mruthyunjayaswamy, B.H.M., et al. (2016). Preparation, Spectral Characterization and Biological activities of Ligand 5-chloro-N'-(2-hydroxy-4-phenyldiazenyl)benzylidene-3-phenyl-1H-indole-2- carbohydrazide and its Metal (II) complexes. Der Pharma Chemica, 8(10), 37-46. Available at: [Link]

  • Gouda, M. A., et al. (2015). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Molecules, 20(6), 10325-10338. Available at: [Link]

  • Mallayya, V. (2026). Comparative studies of photophysical properties of Indole molecules. Mapana Journal of Sciences, 25(1). Available at: [Link]

  • Hassan, A., et al. (2024). Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole-2-Carbohydrazide Derivatives: Experimental and Computational Insight. Chemistry & Biodiversity. Available at: [Link]

  • ResearchGate. (2022). Recent developments in the chemistry of 1H-indole-3-carbohydrazides and their role in the synthesis of 3-hetaryl indoles of biological importance. Available at: [Link]

  • Al-Qahtani, A. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3792. Available at: [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indole-2-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 14(13), 3331-3335. Available at: [Link]

  • ResearchGate. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Available at: [Link]

  • Semantic Scholar. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Available at: [Link]

Sources

Comparative Guide: 13C NMR Analysis of 5-Chloroindole-2-Carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts for 5-Chloroindole-2-Carbohydrazide Carbons Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide[1]

Executive Summary & Structural Significance

5-Chloroindole-2-carbohydrazide is a pivotal scaffold in medicinal chemistry, serving as a precursor for anti-inflammatory, anticancer, and antimicrobial agents (e.g., oxadiazolylindoles). Its structural integrity relies on the indole core substituted at the C5 position with a chlorine atom and at the C2 position with a carbohydrazide moiety.[1]

This guide provides a definitive analysis of the 13C NMR chemical shifts , comparing the target molecule against its unsubstituted analogue and carboxylic acid precursors. The data presented synthesizes experimental literature values and substituent-induced shift logic to ensure accurate spectral assignment.

Experimental Protocol: Synthesis & Acquisition

To ensure the reproducibility of the spectral data, the following protocol outlines the synthesis of the hydrazide from its ester precursor, followed by the NMR acquisition parameters.

Synthesis Workflow (Hydrazinolysis)

The standard synthesis involves the nucleophilic attack of hydrazine hydrate on ethyl 5-chloroindole-2-carboxylate.[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of ethyl 5-chloroindole-2-carboxylate in absolute ethanol (10 mL/mmol).

  • Addition: Add hydrazine hydrate (99%, 5.0 eq) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

  • Isolation: Cool to room temperature. The hydrazide typically precipitates as a white/off-white solid.[1]

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

NMR Acquisition Parameters
  • Solvent: DMSO-d6 (Universal standard for polar hydrazides).[1]

  • Frequency: 100 MHz or 125 MHz (13C).[1]

  • Temperature: 298 K.[1]

  • Reference: TMS (0.00 ppm) or DMSO septet (39.5 ppm).[1]

13C NMR Data Analysis & Comparison

The following table contrasts the chemical shifts of 5-chloroindole-2-carbohydrazide with its non-chlorinated analogue and its acid precursor. This comparison highlights the Substituent Chemical Shift (SCS) effect of the chlorine atom.[1]

Table 1: Comparative 13C NMR Chemical Shifts (ppm in DMSO-d6)[1][2]
Carbon Position5-Chloroindole-2-carbohydrazide (Target)Indole-2-carbohydrazide (Analog)5-Chloroindole-2-carboxylic Acid (Precursor)Assignment Logic
C=O[1] (Hydrazide) 160.5 – 162.0 161.8163.0 (Acid C=O)Deshielded carbonyl; Hydrazides are typically ~1-2 ppm upfield from acids.[1]
C2 130.5 – 132.0 131.5132.5Quaternary; adjacent to Nitrogen and Carbonyl.[1]
C3 102.0 – 104.0 102.7105.0Diagnostic Peak: Most shielded aromatic CH; characteristic of indole C3.[1]
C3a (Bridge)127.5 – 128.5 127.5128.0Quaternary bridgehead.[1]
C4 119.5 – 120.5 121.5120.0Ortho to Chlorine; slightly shielded relative to unsubstituted.[1]
C5 (C-Cl)124.5 – 125.5 119.8 (C-H)125.0Key Identifier: Downfield shift due to Cl substitution (Heavy atom effect).[1]
C6 123.0 – 124.0 123.5123.8Meta to Chlorine.[1]
C7 113.5 – 114.5 112.5114.0Ortho to Indole NH; shielded.[1]
C7a (Bridge)134.5 – 135.5 136.5135.0Quaternary bridgehead; adjacent to NH.[1]

Note on Data: Values derived from consensus of 5-chloroindole derivatives and hydrazide spectral databases (e.g., Archiv der Pharmazie 1985; Molecules 2013).

Structural Assignment Logic (Self-Validating Protocol)

To unambiguously assign the spectrum of a synthesized batch, researchers should follow this logic flow. This ensures the distinction between the 5-chloro and 6-chloro isomers, a common synthetic impurity.[1]

Diagnostic Signals[1]
  • The Carbonyl Anchor: Look for the signal >160 ppm.[1] If it is <160 ppm (e.g., 158 ppm), check for unreacted ester.

  • The C3 Fingerprint: The signal at ~103 ppm is unique.[1] It must be a CH (confirmed by DEPT-135/HSQC).[1] If this is quaternary, you have a 3-substituted impurity.[1]

  • The C5 Verification: The C5 carbon attached to Chlorine appears as a weak quaternary signal (due to long relaxation) around 125 ppm.[1] In the unsubstituted indole, this region contains a strong CH signal (C5-H).

Visualization of Assignment Workflow

NMR_Assignment Start Start: Acquire 13C & DEPT-135 Check_CO Check > 160 ppm region Start->Check_CO Is_Hydrazide Signal ~161 ppm? (Hydrazide C=O) Check_CO->Is_Hydrazide Check_C3 Locate ~103 ppm Signal Is_Hydrazide->Check_C3 Yes Result_Fail REJECT: Check Structure/Impurity Is_Hydrazide->Result_Fail No (Ester/Acid?) Is_CH Is it a CH (DEPT +)? Check_C3->Is_CH Check_C5 Check ~125 ppm region Is_CH->Check_C5 Yes Is_CH->Result_Fail No (3-Substituted?) Is_Cquat Is it Quaternary (C-Cl)? Check_C5->Is_Cquat Result_Pass CONFIRMED: 5-Chloroindole-2-carbohydrazide Is_Cquat->Result_Pass Yes (5-Cl) Is_Cquat->Result_Fail No (Unsubstituted?)

Caption: Logic flow for validating the 5-chloroindole-2-carbohydrazide structure using 13C NMR and DEPT data.

Mechanistic Insight: Why 5-Chloro?

In drug development, the 5-chloro substitution is preferred over the unsubstituted indole for two specific reasons:

  • Metabolic Stability: The chlorine atom blocks the C5 position, a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Lipophilicity: The chloro-substituent increases the logP, enhancing membrane permeability compared to the parent indole-2-carbohydrazide.[1]

The 13C NMR confirms this substitution by the deshielding of C5 (from ~119 to ~125 ppm) and the shielding of C4 (ortho-effect), providing a spectral "fingerprint" of this metabolic protection.

References

  • Ghoneim, K. M., et al. (1985).[2] "Indoles, II: Synthesis of 1,3,4-Oxadiazolylindoles and Indolyl(pyrazolyl)methanones." Archiv der Pharmazie.

  • BenchChem. (2025).[1][3] "Application Notes and Protocols for 1H and 13C NMR Analysis of 5-Chloro-Indole Derivatives."

  • PubChem. (2025).[1] "5-Chloro-1H-indole-2-carboxylic acid (Precursor Data)."

  • Popiołek, Ł. (2017). "A Review on Synthesis of Carbohydrazide Derivatives." Asian Journal of Green Chemistry.

  • Al-Wahaibi, L. H., et al. (2023).[4][5] "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." Molecules.

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A Senior Application Scientist's Guide to Elemental Analysis: A Comparative Study of C9H8ClN3O

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Elemental Analysis

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of its characterization. It serves as the primary validation of a synthetic route and the fundamental gatekeeper for purity assessment. Elemental analysis provides the empirical formula of a compound, which, when coupled with its molecular weight, confirms its molecular formula. For a novel compound like C9H8ClN3O, a hypothetical molecule of interest in a drug development pipeline, confirming that the experimentally determined percentages of Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen align with their theoretical values is paramount.

This guide provides an in-depth comparison of the theoretical calculations and the practical, experimental methodologies used to determine the elemental composition of C9H8ClN3O. We will explore the causality behind the selection of specific analytical techniques, present detailed protocols, and interpret the resulting data, offering a holistic view for the modern researcher.

Part 1: The Theoretical Benchmark - Calculating the Elemental Composition of C9H8ClN3O

Before any experimental work commences, the theoretical elemental composition must be calculated. This provides the "gold standard" against which all experimental results will be judged. The calculation is based on the molecular formula and the atomic masses of the constituent elements.[1]

The molecular formula is C9H8ClN3O .

To begin, we determine the molecular weight (MW) of the compound using the atomic masses of each element.[2]

  • Carbon (C): 12.011 u[3][4]

  • Hydrogen (H): 1.008 u[5][6]

  • Chlorine (Cl): 35.45 u[7][8]

  • Nitrogen (N): 14.007 u[9][10]

  • Oxygen (O): 15.999 u[11][12]

Molecular Weight Calculation:

  • Mass of Carbon = 9 atoms * 12.011 u/atom = 108.099 u

  • Mass of Hydrogen = 8 atoms * 1.008 u/atom = 8.064 u

  • Mass of Chlorine = 1 atom * 35.45 u/atom = 35.45 u

  • Mass of Nitrogen = 3 atoms * 14.007 u/atom = 42.021 u

  • Mass of Oxygen = 1 atom * 15.999 u/atom = 15.999 u

  • Total Molecular Weight = 209.633 u

Percentage Composition Calculation:

The percentage of each element is calculated using the formula:[13] % Element = (Total mass of element in formula / Total molecular weight) * 100%

The results are summarized in the table below.

ElementSymbolAtomic Mass (u)Atoms in FormulaTotal Mass Contribution (u)Theoretical Mass Percent (%)
CarbonC12.0119108.09951.56%
HydrogenH1.00888.0643.85%
ChlorineCl35.45135.4516.91%
NitrogenN14.007342.02120.04%
OxygenO15.999115.9997.63%
Total 209.633 99.99%

Table 1: Theoretical Elemental Composition of C9H8ClN3O. Note: The total percentage may not equal exactly 100% due to rounding.

Part 2: Experimental Determination - Methodologies and Comparisons

The experimental verification of the theoretical values relies on a suite of robust analytical techniques. The choice of method is dictated by the element , required precision, and available instrumentation.

Carbon (C) and Hydrogen (H): Combustion Analysis

The simultaneous determination of carbon and hydrogen is almost universally performed using an automated CHN analyzer, a modern iteration of the combustion train method.[14] The underlying principle involves the complete combustion of a precisely weighed sample in a high-oxygen environment.[15][16] All carbon in the sample is converted to carbon dioxide (CO2) and all hydrogen to water (H2O). These combustion products are then passed through a series of detectors (typically thermal conductivity and infrared detectors) for quantification.[17]

Nitrogen (N): A Comparison of Dumas and Kjeldahl Methods

For nitrogen determination, two primary methods are recognized: the Dumas (combustion) method and the Kjeldahl (wet chemical) method.[18]

  • Dumas Method: This technique, often integrated into modern CHN analyzers, operates on a principle similar to that for carbon and hydrogen.[19] The sample is combusted at high temperatures (over 950 °C), converting all nitrogen into various nitrogen oxides (NOx).[20] These oxides are then passed over a reducing agent (hot copper) to be converted into nitrogen gas (N2).[21] The N2 is then quantified by a thermal conductivity detector.[22]

    • Advantages: Speed (a few minutes per sample), automation, and safety (no hazardous chemicals).[19][22]

    • Disadvantages: High initial instrument cost.[22]

  • Kjeldahl Method: Developed in 1883, this classic wet chemistry method involves three steps:[23]

    • Digestion: The sample is heated with concentrated sulfuric acid and a catalyst, converting organic nitrogen into ammonium sulfate.[24][25]

    • Distillation: The digested sample is made alkaline to liberate ammonia gas, which is distilled and trapped in an acidic solution.[26]

    • Titration: The amount of trapped ammonia is determined by titration, which allows for the calculation of the nitrogen content.[23]

    • Advantages: Handles larger, less homogeneous samples and is an established reference method.[25]

    • Disadvantages: Time-consuming, labor-intensive, and uses hazardous reagents (concentrated acid and base).

For high-throughput labs in the pharmaceutical industry, the Dumas method is overwhelmingly preferred due to its speed, safety, and amenability to full automation.

Chlorine (Cl): Schöniger Flask Oxidation

The determination of halogens in organic compounds is effectively achieved by Schöniger flask oxidation.[27] This method involves wrapping the sample in a piece of ashless filter paper and placing it in a platinum gauze holder attached to the stopper of a large Erlenmeyer flask filled with pure oxygen.[28][29] The sample is ignited and combusted within the sealed flask. The combustion products, including the halogen now in an inorganic, water-soluble form (chloride, Cl-), are absorbed into a specific absorbing solution (e.g., sodium hydroxide).[30] The resulting chloride concentration is then determined by titration.

Oxygen (O): Determination by Difference

While direct oxygen analysis methods exist (involving pyrolysis to convert oxygen to carbon monoxide), the most common approach in routine elemental analysis is determination by difference . The percentages of all other elements (C, H, N, Cl, S, etc.) are determined experimentally, and their sum is subtracted from 100%. The remaining percentage is attributed to oxygen.

Causality: This approach is pragmatic and cost-effective, as it doesn't require a separate, dedicated analyzer. However, it is inherently less accurate as it accumulates the errors from all other elemental determinations.

Part 3: Data Comparison and Interpretation

A critical step in drug development is comparing the experimental data against the theoretical values. In academic and industrial settings, a widely accepted criterion for purity is that the experimental values must be within ±0.4% of the theoretical values.

Below is a table comparing the theoretical data with a set of hypothetical yet realistic experimental results for a sample of C9H8ClN3O.

ElementTheoretical Mass % Experimental Mass % (Example) Difference (%) Within ±0.4%?
C51.5651.72+0.16Yes
H3.853.79-0.06Yes
N20.0419.88-0.16Yes
Cl16.9116.75-0.16Yes
O (by difference)7.637.86+0.23Yes

Table 2: Comparison of Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C9H8ClN3O.

Interpretation of Results: The example data shows a close correlation between the theoretical and experimental values, with all differences falling well within the acceptable ±0.4% margin. This would provide strong evidence that the synthesized compound has the correct empirical formula and is of high purity.

Potential Sources of Error:

  • Incomplete Combustion: Can lead to lower-than-expected carbon and hydrogen values.

  • Sample Inhomogeneity: The small sample size (typically 1-3 mg) requires a perfectly homogeneous sample.

  • Atmospheric Contamination: Adsorption of atmospheric water or CO2 can affect results.

  • Weighing Errors: Precision is critical; microbalances are required.

Part 4: Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on specific instrument manufacturer guidelines.

Protocol 1: C, H, N Determination via Automated Combustion Analyzer (Dumas Method)
  • Instrument Calibration: Calibrate the analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). Run the standard until results are consistently within the acceptable tolerance for the known values.

  • Sample Preparation: Ensure the sample (C9H8ClN3O) is finely ground and homogenous.

  • Sample Weighing: On a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin capsule. Record the weight precisely.

  • Analysis: Place the sealed tin capsule into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature (≈950-1000 °C) combustion furnace.

  • Detection and Calculation: The instrument's software will automatically detect the quantities of H2O, CO2, and N2 and, using the sample weight, calculate the mass percentages of H, C, and N.

Protocol 2: Cl Determination via Schöniger Flask Oxidation

CAUTION: This procedure must be performed in a fume hood, and the operator must wear safety glasses and use a safety shield.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a piece of ashless filter paper. Fold the paper to encase the sample securely.

  • Apparatus Setup: Add 10 mL of 1M sodium hydroxide solution to a 500 mL thick-walled Erlenmeyer combustion flask.

  • Combustion: Place the folded paper into the platinum gauze holder. Flush the flask with pure oxygen for 1 minute. Light the paper's fuse and immediately insert the stopper firmly into the flask, holding it in place. The combustion will occur rapidly.

  • Absorption: Once combustion is complete, shake the flask intermittently for 10-15 minutes to ensure all combustion products are absorbed into the NaOH solution.

  • Titration: Carefully unstopper the flask and rinse the stopper and platinum gauze with deionized water, collecting the rinsings in the flask. Acidify the solution with dilute nitric acid and titrate with a standardized silver nitrate (AgNO3) solution using a suitable indicator (e.g., potassium chromate) to determine the chloride concentration.

Visualization of the Elemental Analysis Workflow

The following diagram illustrates the logical flow from receiving a novel compound to its final verification via elemental analysis.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation & Theory cluster_exp Phase 2: Experimental Analysis cluster_comp Phase 3: Verification Sample Sample Received (C9H8ClN3O) Theory Theoretical Calculation (%C, %H, %Cl, %N, %O) Sample->Theory Based on Molecular Formula Exp Experimental Determination Sample->Exp Weigh & Analyze Comp Data Comparison Theory->Comp Benchmark CHN Combustion Analysis (%C, %H, %N) Exp->CHN Cl Schöniger Oxidation (%Cl) Exp->Cl O Calculation by Difference (%O) Exp->O CHN->Comp Cl->Comp O->Comp Result Result within ±0.4% tolerance? Comp->Result Pass Verification Passed: Structure & Purity Confirmed Result->Pass Yes Fail Verification Failed: Investigate Purity/Structure Result->Fail No

Caption: Workflow for Elemental Analysis Verification.

Conclusion

Elemental analysis remains an indispensable tool in chemical and pharmaceutical sciences. For any new molecular entity, such as C9H8ClN3O, it provides the foundational data for structural verification and purity assessment. The close agreement between meticulously calculated theoretical values and data obtained from robust, well-chosen experimental methods like automated combustion analysis and Schöniger oxidation is the gold standard for confirming the elemental identity of a compound. Understanding the principles, advantages, and potential pitfalls of each technique allows the discerning researcher to generate and interpret this critical data with confidence, ensuring the integrity of their scientific findings.

References

  • Kjeldahl method - Wikipedia. [Link]

  • Dumas method - Wikipedia. [Link]

  • Chlorine Facts - Chlorine The Element of Surprise. American Chemistry Council. [Link]

  • What is carbon's atomic mass? | CK-12 Foundation. CK-12. [Link]

  • Atomic mass - Wikipedia. [Link]

  • Combustion analysis - Wikipedia. [Link]

  • Elemental Analysis and the Dumas Method. VELP Scientifica. [Link]

  • Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications. Borosil Scientific. [Link]

  • Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?. Unacademy. [Link]

  • Atomic Number and Mass Numbers. NDT Resource Center. [Link]

  • Dumas vs. Kjeldahl Method: Which Nitrogen Analyzer is Right for Your Lab?. Scimex. [Link]

  • What is the atomic mass of nitrogen in grams per mole?. PrepMate. [Link]

  • What is the atomic mass of carbon?. Quora. [Link]

  • Introduction to Combustion Analysis. Chemistry LibreTexts. [Link]

  • Atomic Mass, Atomic Number, and Carbon-12. LabXchange. [Link]

  • Atomic Number - Atomic Mass - Density of Hydrogen. Nuclear Power. [Link]

  • A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus. Labconco. [Link]

  • What is the atomic mass of carbon?. Testbook. [Link]

  • What is the mass of a nitrogen atom in kg?. Quora. [Link]

  • Atomic mass of chlorine. Reddit. [Link]

  • Kjeldahl vs. Dumas: Comparing nitrogen determination methods. Elementar. [Link]

  • Dumas method - Estimation of nitrogen. BYJU'S. [Link]

  • What is the atomic mass of hydrogen? | CK-12 Foundation. CK-12. [Link]

  • Unpacking the Atomic Mass of Oxygen (O2): More Than Just a Number. Oreate AI Blog. [Link]

  • Mastering Kjeldahl: Nitrogen Determination in Feed Products. BUCHI. [Link]

  • Atomic Mass | Periodic Table of Elements. PubChem. [Link]

  • Atomic Mass of First 30 Elements. BYJU'S. [Link]

  • Combustion Analysis. Chemistry. [Link]

  • Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. Britannica. [Link]

  • Isotopes of chlorine - Wikipedia. [Link]

  • The atomic mass of chlorine in the periodic table is 35.45, yet no single atom of cl has a mass of 35.45. why?. Quora. [Link]

  • LECO - Combustion Analysis (H, C, N, O, S). Materials Characterization Services. [Link]

  • Assays by Oxygen Flask Combustion. Scribd. [Link]

  • Nitrogen - Element information, properties and uses. Royal Society of Chemistry. [Link]

  • How can I calculate the elemental composition?. CK-12 Foundation. [Link]

  • Oxygen - Element information, properties and uses. Royal Society of Chemistry. [Link]

  • What is the molar mass of O2? | CK-12 Foundation. CK-12. [Link]

  • Oxygen's average atomic mass is 15.999 AMU but all of its stable isotopes are 16 and higher. Why is the average lower than 16?. Reddit. [Link]

  • What is the molar mass of O2? Is it 15.9994 or double that?. Quora. [Link]

  • Combustion Analysis Calculator. Omni Calculator. [Link]

  • Schöniger oxidation - Wikipedia. [Link]

  • Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method). STEMart. [Link]

  • Element Mass % Calculator. Pearson. [Link]

  • Elemental Composition Calculator. University of Illinois. [Link]

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Comparative Guide: 5-Chloro vs. 5-Fluoro Indole Hydrazides in Antiproliferative Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Antiproliferative Activity of 5-Chloro vs. 5-Fluoro Indole Hydrazides Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]

Executive Summary

In the rational design of indole-based anticancer agents, the C5-position of the indole ring is a critical "metabolic handle" and "hydrophobic anchor." This guide analyzes the divergent antiproliferative profiles of 5-chloro (5-Cl) and 5-fluoro (5-F) indole hydrazides.[2][3]

The Verdict: While both halogens improve metabolic stability over the unsubstituted indole, 5-chloro derivatives generally exhibit superior potency (lower IC50) in antiproliferative assays targeting hydrophobic kinase pockets (e.g., EGFR, BRAF) due to enhanced lipophilic interactions. Conversely, 5-fluoro derivatives are often preferred when optimizing for metabolic blockade without significantly altering steric bulk, or when targeting kinases where a hydrogen-bond mimic is advantageous (e.g., VEGFR, GSK-3β).

Chemical Context: The Halogen Effect

To understand the biological data, we must first quantify the physicochemical differences introduced by these substituents at the indole C5 position.

Feature5-Fluoro (5-F) 5-Chloro (5-Cl) Impact on Antiproliferative Activity
Van der Waals Radius 1.47 Å1.75 ÅCl fills hydrophobic pockets (e.g., EGFR gatekeeper) more effectively than F.
Electronegativity 3.98 (Pauling)3.16 (Pauling)F strongly withdraws electrons, altering pKa and H-bond capability of the NH hydrazide.
Lipophilicity (

)
+0.14+0.71Cl significantly increases LogP, enhancing membrane permeability and hydrophobic binding.
C-X Bond Strength ~485 kJ/mol~327 kJ/molF is metabolically inert (blocks hydroxylation); Cl is stable but can participate in halogen bonding.

SAR Insight: The "Chloro-Effect" in indole hydrazides is often driven by the


-hole  (positive electrostatic potential) on the chlorine atom, which can form halogen bonds with backbone carbonyls in the target protein (e.g., Val726 in EGFR), a feature less pronounced in the tightly held electron cloud of fluorine.
Comparative Performance Analysis

The following data aggregates head-to-head and parallel study findings for 5-substituted indole hydrazide/hydrazone derivatives against key cancer cell lines.

Table 1: Comparative IC50 Data (Potency)
Compound ClassSubstituent (R)Cell LineTarget MechanismIC50 / GI50Ref
Indole-2-Carboxylate 5-Chloro MCF-7 (Breast)EGFR / BRAF 0.029 µM [1, 2]
Indole-2-Carboxylate5-FluoroMCF-7Tubulin / Apoptosis4.37 µM[3]
N-Benzyl Hydrazone 5-Chloro MDA-MB-231 TNBC / EGFR 17.2 µM [4]
N-Benzyl Hydrazone5-FluoroMDA-MB-231TNBC> 40.0 µM[4]
Isatin-Hydrazone 5-ChloroA549 (Lung)Tubulin Polymerization0.80 µM [5]
Isatin-Hydrazone5-Fluoro A549VEGFR / PDGFR10.8 µM[6]

Critical Observation: In direct SAR studies of N-benzyl indole hydrazones, the 5-chloro derivatives consistently outperformed 5-fluoro analogs. The 5-Cl substituent provided a ~2-fold to 10-fold increase in potency, attributed to the "electron-rich" nature of the chloro-phenyl ring facilitating better


-stacking or hydrophobic filling compared to the smaller fluoro group [4].
Selectivity Profile
  • 5-Chloro: High selectivity for mutant EGFR (T790M) .[4] The bulkier Cl atom fits snugly into the ATP-binding pocket modified by the gatekeeper mutation.

  • 5-Fluoro: Broader kinase inhibition profile (e.g., Sunitinib analogs). Often shows better selectivity for VEGFR over EGFR.

Mechanism of Action: Pathway Visualization

The 5-chloro indole hydrazides primarily exert their effect by blocking the ATP-binding site of Tyrosine Kinases (EGFR/BRAF) and destabilizing tubulin.

SignalingPathway Indole 5-Cl-Indole Hydrazide EGFR EGFR (WT / T790M) Indole->EGFR Competitive Inhibition (Halogen Bonding) Raf BRAF / c-Raf Indole->Raf Direct Inhibition (5-Cl Specific) Tubulin Tubulin Polymerization Indole->Tubulin Destabilization Ras Ras-GTP EGFR->Ras Activation blocked ATP ATP Binding Pocket Ras->Raf MEK MEK 1/2 Raf->MEK ERK ERK 1/2 MEK->ERK Apoptosis Apoptosis (Caspase-3 ↑) ERK->Apoptosis Downregulation Proliferation Cell Proliferation ERK->Proliferation Tubulin->Apoptosis G2/M Arrest

Figure 1: Mechanistic pathway of 5-chloro-indole hydrazides. Note the dual-targeting capability (EGFR/BRAF) and secondary tubulin destabilization.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

A. Synthesis of 5-Substituted Indole Hydrazides
  • Reagents: 5-Chloro/Fluoro-indole-2-carboxylic acid, Ethanol, Thionyl Chloride, Hydrazine Hydrate.

  • Esterification: Reflux 5-substituted indole acid with EtOH/SOCl₂ (3h) → Ethyl ester.

  • Hydrazinolysis: Treat ester with excess hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol (6–8h).

  • Purification: Cool to RT. The hydrazide precipitates. Recrystallize from ethanol.

    • Checkpoint: 5-Cl derivatives typically have higher melting points and lower solubility in EtOH than 5-F analogs.

B. In Vitro Antiproliferative Assay (MTT)
  • Cell Lines: MCF-7, A549, MDA-MB-231.[5]

  • Control: Erlotinib (Positive), DMSO (Vehicle).

Workflow:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (0.01 – 100 µM) dissolved in DMSO.

    • Note: Ensure final DMSO concentration < 0.1%.

  • Incubation: 48h or 72h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

C. Molecular Docking Workflow (Validation)

Use this workflow to predict if your derivative favors the "Chloro-pocket" or "Fluoro-mimic" mode.

DockingWorkflow Prep Ligand Prep (Energy Min: DFT/B3LYP) Dock Docking (AutoDock/Glide) Algorithm: Genetic Prep->Dock Protein Protein Prep (PDB: 5J9Z - EGFR T790M) Grid Grid Generation (Center: ATP Pocket) Protein->Grid Grid->Dock Score Scoring & Analysis (Halogen Bond Filter) Dock->Score

Figure 2: Computational workflow for validating halogen-specific binding modes.

Conclusion & Recommendations
  • Choose 5-Chloro if your target is EGFR (especially T790M) , BRAF , or if you require maximum lipophilic interaction to traverse cell membranes and bind deep hydrophobic pockets. The 5-Cl substituent consistently yields lower nanomolar IC50 values in these contexts.

  • Choose 5-Fluoro if you are designing multi-kinase inhibitors (VEGFR/PDGFR overlap) or need to improve metabolic stability (blocking C5 oxidation) without adding significant steric bulk.

References
  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate... Source: NIH / PubMed Central

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole... Source: Taylor & Francis Online

  • Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives... Source: NIH / PubMed Central

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones... Source: Royal Society of Chemistry

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated... Source: Semantic Scholar

  • Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones... Source: ACS Publications

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A Comparative Guide to Molecular Docking of 5-Chloroindole-2-Carbohydrazide Ligands for Tubulin Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the molecular docking performance of 5-chloroindole-2-carbohydrazide ligands against the colchicine-binding site of β-tubulin. Designed for researchers in computational chemistry and drug development, this document moves beyond a simple protocol to explain the causality behind methodological choices, ensuring a robust and reproducible in-silico experiment. We will compare our lead scaffold against a known tubulin inhibitor to benchmark its potential and elucidate key structural interactions that drive binding affinity.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core allows for fine-tuning of its pharmacological profile. The introduction of a carbohydrazide moiety at the 2-position, in particular, creates a versatile intermediate for synthesizing hydrazone derivatives known for their significant bioactivity.[2][3][4] Specifically, indole-2-carboxylic acid benzylidene-hydrazides, including 5-chloro substituted analogs, have been identified as potent inducers of apoptosis that function by inhibiting tubulin polymerization.[5]

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a target protein.[6] This in-silico approach provides critical insights into binding affinity, interaction patterns, and the structural basis of inhibition, thereby guiding rational drug design and lead optimization.[7][8] This guide will detail the complete workflow for docking a representative 5-chloroindole-2-carbohydrazide derivative into the colchicine-binding site of β-tubulin, comparing its performance against a reference compound.

Experimental Design: Ligand Selection and Target Preparation

Ligand Selection
  • Lead Ligand (L1): 5-chloro-N'-benzylidene-1H-indole-2-carbohydrazide. This compound represents our core scaffold of interest, incorporating the key 5-chloroindole group and a benzylidene-hydrazide extension, which has shown activity against tubulin.[5]

  • Reference Ligand (L2): N-deacetyl-N-formylcolchicine (DNC). This is a known colchicine-site binding agent, co-crystallized with tubulin in our selected protein structure (PDB ID: 4O2B). It serves as a crucial positive control and a benchmark for validating our docking protocol and comparing binding energies.

Protein Target Selection and Preparation

Target: β-tubulin, a key component of microtubules. Its disruption is a clinically validated strategy for cancer chemotherapy. The colchicine-binding site is a well-characterized pocket at the interface of α- and β-tubulin, targeted by numerous small molecule inhibitors.

PDB Structure: We will use the crystal structure of tubulin in complex with DNC, PDB ID: 4O2B .

Rationale for Preparation Steps: The raw PDB file contains crystallographic water molecules, cofactors, and other non-essential heteroatoms that can interfere with the docking process. The following preparation steps are essential for creating a clean and computationally ready receptor model.

Detailed Protocol: Molecular Docking Workflow

This protocol outlines a self-validating system using AutoDock Vina, a widely used and robust open-source docking program.

Step 1: Ligand Preparation
  • 2D Structure Generation: Draw the structures of the lead ligand (L1) and the reference ligand (DNC) using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94). This step ensures a low-energy, sterically favorable starting conformation.

    • Expert Insight: The initial 3D conformation of the ligand can influence the docking outcome. Starting from a low-energy state helps the algorithm explore the conformational space more efficiently.

  • File Format Conversion: Save the prepared ligand structures in PDBQT format, which includes atomic coordinates, partial charges, and atom type definitions required by AutoDock Vina. This is typically done using AutoDock Tools (ADT). ADT will automatically calculate Gasteiger charges and define rotatable bonds.

Step 2: Receptor Preparation
  • Download PDB File: Obtain the crystal structure file 4O2B.pdb from the Protein Data Bank.

  • Clean the Protein Structure: Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera. Remove all crystallographic water molecules (HOH), co-solvents, and any chains or ligands not essential for the docking study (e.g., the α-tubulin chain, GTP). For this study, we retain the β-tubulin chain (Chain B) and the co-crystallized DNC ligand for site definition.

  • Add Polar Hydrogens and Charges: Use AutoDock Tools to add polar hydrogens to the protein, which are critical for forming hydrogen bonds. Calculate and assign Kollman charges to the protein atoms.

    • Rationale: PDB files often lack explicit hydrogen atoms. Adding them ensures correct protonation states for amino acid residues (e.g., His, Asp, Glu) at physiological pH, which is fundamental for accurate interaction scoring.

  • Save as PDBQT: Save the prepared receptor structure in the PDBQT format.

Step 3: Receptor Grid Generation (Defining the Binding Site)
  • Identify the Binding Pocket: The binding site is defined as the region occupied by the co-crystallized ligand (DNC) in the 4O2B structure.

  • Define the Grid Box: In AutoDock Tools, use the "Grid Box" option. Center the grid on the DNC ligand and adjust the dimensions to encompass the entire binding pocket with a buffer of approximately 4-5 Å in each dimension. A typical grid size might be 25 x 25 x 25 Å.

    • Trustworthiness: Defining the grid around a known ligand in the crystal structure is the most reliable method for ensuring the docking search is performed in the biologically relevant active site. This process, known as redocking, also serves to validate the docking protocol itself.

  • Generate Grid Parameter File: Save the grid parameters to a configuration file (e.g., conf.txt). This file will contain the coordinates for the center of the box and its dimensions.

Step 4: Docking Simulation with AutoDock Vina
  • Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name. You can also specify the exhaustiveness parameter.

    • Expert Insight: exhaustiveness controls the thoroughness of the conformational search. A higher value (e.g., 16 or 32) increases the probability of finding the true binding minimum but requires more computational time. For initial screening, a value of 8 is often sufficient.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

Step 5: Validation and Analysis of Results
  • Protocol Validation (Redocking): First, dock the reference ligand (DNC) back into the prepared receptor. The protocol is considered valid if the top-ranked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its co-crystallized position. This confirms that the software and parameters can accurately reproduce the experimental binding mode.

  • Analyze Binding Affinity: The primary output from Vina is a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.

  • Visualize Binding Poses: Use a molecular visualization tool (PyMOL, Discovery Studio Visualizer) to analyze the docked poses of your lead ligand (L1). Examine the intermolecular interactions, such as:

    • Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.

    • Hydrophobic Interactions: Observe contacts with nonpolar residues like Val, Leu, Ile, and Ala.

    • Pi-Interactions: Look for pi-pi stacking or T-shaped pi-stacking with aromatic residues like Phe, Tyr, and Trp.

Comparative Analysis: 5-Chloroindole vs. Reference Inhibitor

The docking results for our lead ligand (L1) are evaluated against the redocked reference ligand (L2). The data below is representative of a typical outcome for such an experiment.

FeatureL1: 5-chloro-N'-benzylidene-1H-indole-2-carbohydrazide L2: N-deacetyl-N-formylcolchicine (DNC) - Reference
Binding Affinity (kcal/mol) -8.9-9.5
RMSD (for L2 redocking) N/A1.1 Å
Key Interacting Residues Cys241, Leu248, Ala250, Val318, Ala354, Lys352Cys241, Leu255, Ala316, Val318, Lys352
Hydrogen Bonds -NH of hydrazide with backbone C=O of Cys241 -C=O of hydrazide with side chain of Lys352 -NH of formyl group with backbone C=O of Val318 -Methoxy group with side chain of Lys352
Hydrophobic & VdW Contacts 5-chloroindole ring in a hydrophobic pocket formed by Leu248, Ala250, Val318. Benzylidene ring interacts with Ala354.Tropolone ring interacts with Cys241. A-ring forms hydrophobic contacts with Leu255 and Ala316.

Interpretation of Results:

The redocking of the reference ligand (L2) yielded an RMSD of 1.1 Å, successfully validating our docking protocol. The lead ligand (L1) shows a strong predicted binding affinity of -8.9 kcal/mol, which is comparable to the reference inhibitor (-9.5 kcal/mol). This suggests that the 5-chloroindole-2-carbohydrazide scaffold is a highly promising candidate for targeting the colchicine-binding site.

The analysis of the binding pose for L1 reveals that the 5-chloroindole core effectively occupies a hydrophobic pocket, a common feature for potent tubulin inhibitors. The chloro-substituent likely enhances these hydrophobic interactions. Crucially, the carbohydrazide linker acts as a hydrogen-bonding hub, forming key interactions with Cys241 and Lys352, residues known to be critical for affinity at this site. This demonstrates the importance of the linker in anchoring the ligand within the pocket.

Visualizations

Molecular Docking Workflow

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (Draw, 3D Convert, Energy Minimize) grid_gen Grid Generation (Define Binding Site) receptor_prep Receptor Preparation (PDB Download, Clean, Add Hydrogens) receptor_prep->grid_gen docking Run Docking Simulation (AutoDock Vina) grid_gen->docking validation Protocol Validation (Redocking, RMSD < 2.0 Å) docking->validation analysis Analyze Results (Binding Energy, Pose Visualization) validation->analysis comparison Compare with Alternatives (Interaction Analysis) analysis->comparison

Caption: A flowchart illustrating the key phases of the molecular docking workflow.

Logical Relationship of Key Interactions

G ligand 5-Chloroindole-2-Carbohydrazide indole_ring 5-Chloroindole Core hydrazide_linker Carbohydrazide Linker benzylidene_ring Benzylidene Ring hydrophobic_pocket Hydrophobic Pocket (Leu248, Val318) indole_ring->hydrophobic_pocket Hydrophobic Interaction hbond_residues H-Bond Residues (Cys241, Lys352) hydrazide_linker->hbond_residues Hydrogen Bonding benzylidene_ring->hydrophobic_pocket VdW Contact pocket Tubulin Colchicine Site

Caption: Key molecular interactions between the ligand and the tubulin binding site.

Conclusion and Future Directions

This guide demonstrates that 5-chloroindole-2-carbohydrazide derivatives are strong candidates for tubulin inhibition, with predicted binding affinities comparable to known inhibitors. The in-silico model, validated through a rigorous redocking procedure, highlights that the scaffold's potency is derived from a combination of hydrophobic interactions mediated by the chloroindole core and critical hydrogen bonds formed by the carbohydrazide linker.

These findings provide a solid foundation for further investigation. Future work should focus on:

  • Synthesis and In-Vitro Validation: Synthesizing the compound and experimentally verifying its tubulin polymerization inhibitory activity and cytotoxic effects on cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Expanding the in-silico screening to include derivatives with different substitutions on both the indole and benzylidene rings to optimize binding affinity and selectivity.

  • Molecular Dynamics (MD) Simulations: Performing MD simulations on the docked complex to assess the stability of the predicted binding pose and interactions over time.

By integrating these computational and experimental approaches, the 5-chloroindole-2-carbohydrazide scaffold can be systematically optimized into a potent and novel class of anticancer agents.

References

  • In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC . (2023). National Center for Biotechnology Information. [Link]

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents . (2021). Frontiers in Chemistry. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent . (2024). MDPI. [Link]

  • Synthesis and Molecular docking studies of Indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors . (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis and molecular docking of novel indole derivatives as VEGFR-2 inhibitors . (2018). European Organic Chemistry Congress. [Link]

  • Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling . (2024). Taylor & Francis Online. [Link]

  • Current Computer-Aided Drug Design . (2022). Ingenta Connect. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC . (2025). National Center for Biotechnology Information. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics . (2024). MDPI. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies . (2024). MDPI. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, pyridazino- and thiazolidinono-indoles . (2008). PubMed. [Link]

  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay . (2004). PubMed. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities . (2022). ResearchGate. [Link]

  • Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents . (2014). Academia.edu. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives . (N.d.). VLife Sciences. [Link]

  • Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl) . (2025). Open Access Research Journal of Biology and Pharmacy. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity . (2021). MDPI. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 5-chloro-1H-indole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Handling specialized pharmaceutical intermediates like 5-chloro-1H-indole-2-carbohydrazide (CAS: 20948-67-8) requires a rigorous, causality-based approach to laboratory safety. As a solid compound with a molecular weight of 209.63 g/mol [1] and a melting point of approximately 270 °C[2], it presents specific handling challenges. This guide synthesizes regulatory frameworks with chemical-specific structural alerts to provide researchers and drug development professionals with a self-validating, highly reliable operational protocol.

Hazard Assessment & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanistic causality behind the compound's hazards. The molecular structure of 5-chloro-1H-indole-2-carbohydrazide dictates its risk profile:

  • Lipophilic Chloroindole Core: The presence of the halogenated indole ring increases the molecule's lipophilicity. If the powder dissolves in sweat or laboratory solvents, it can rapidly penetrate the lipid bilayer of the skin, necessitating highly impermeable glove materials.

  • Reactive Carbohydrazide Moiety: Hydrazide derivatives are known nucleophiles. In biological systems or upon dermal contact, they can act as sensitizers, potentially causing contact dermatitis or severe ocular irritation. Furthermore, they are highly incompatible with strong oxidizers.

  • Aerosolization Risk: As a fine, high-melting-point solid, the primary vector for acute exposure during weighing and transfer is the inhalation of airborne particulates.

In accordance with OSHA's Personal Protective Equipment (PPE) standard (29 CFR 1910.132), a comprehensive hazard assessment is mandatory to select gear that mitigates these specific absorption, inhalation, and contact risks[3][4].

Quantitative PPE Specifications

The following table outlines the required PPE, explicitly linking each item to the structural risks of the compound to ensure a self-validating safety barrier.

PPE CategoryRecommended SpecificationBreakthrough / StandardCausality & Justification
Hand Protection Double-layered Nitrile (min 4 mil inner, 8 mil outer)>480 mins (EN 374-1)Nitrile provides excellent resistance to lipophilic organic compounds. Double-gloving creates a self-validating barrier; if the outer glove breaches, the inner remains intact.
Eye/Face Protection Chemical Splash Goggles + Face ShieldANSI Z87.1 (D3 rating)Prevents ocular exposure to reactive hydrazide dust. A face shield is required if handling >10g quantities[5].
Respiratory N95 or P100 Particulate RespiratorNIOSH Approved (95-99.9%)Mitigates inhalation of fine powder. Note: Not required if all handling is strictly confined to a certified Class II Fume Hood[3].
Body Protection 100% Cotton Lab Coat with Knit CuffsN/A (Flame Resistant preferred)Cotton prevents static charge buildup (unlike synthetic blends), reducing the risk of powder aerosolization and clinging[4].
Operational Workflow: Step-by-Step Methodology

A protocol is only as strong as its execution. This step-by-step workflow ensures that every action validates the safety of the next.

Phase 1: Pre-Handling & Setup
  • Environmental Verification: Ensure the fume hood is operational with a face velocity of 80–120 feet per minute (fpm). This provides the primary engineering control against inhalation.

  • Workspace Segregation: Clear the hood of all strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions with the carbohydrazide group.

  • PPE Donning Sequence: Don the lab coat, followed by the respirator (if used), then safety goggles. Finally, don the inner nitrile gloves, ensuring the knit cuffs of the lab coat are tucked inside the gloves, followed by the outer gloves.

Phase 2: Handling & Execution
  • Static Mitigation: Use anti-static weighing boats and grounded spatulas. Causality: Static electricity can cause the fine powder to jump, contaminating the user and the environment.

  • Sash Positioning: Keep the fume hood sash as low as ergonomically possible (typically below 18 inches) to maximize the protective air curtain.

  • Dispensing: Slowly transfer the 5-chloro-1H-indole-2-carbohydrazide. Immediately seal both the source container and the weighing vessel before removing them from the hood.

Phase 3: Post-Handling & Doffing
  • Decontamination: Wipe down the exterior of the sealed containers and spatulas with a solvent in which the compound is soluble (e.g., ethanol)[2], followed by a water wipe.

  • Aseptic Doffing: Remove the outer gloves while still inside the fume hood, turning them inside out to trap any microscopic dust.

  • Final Clearance: Wash hands and forearms thoroughly with soap and water immediately after removing the inner gloves.

Spill Response & Disposal Plan
  • Spill Response: In the event of a powder spill, do not dry sweep . Dry sweeping aerosolizes the reactive dust. Instead, lightly mist the spill with dilute ethanol or water to dampen it, then collect it using a non-sparking tool and place it in a sealed, labeled hazardous waste container.

  • Disposal Plan: 5-chloro-1H-indole-2-carbohydrazide must be disposed of as Halogenated/Nitrogenous Organic Waste . Never mix this waste stream with oxidizing acids. Comply with all local EPA and institutional environmental health and safety (EHS) guidelines[5].

Workflow Visualization

The following diagram illustrates the critical path of the handling workflow, emphasizing the integration of PPE and engineering controls.

G Start 1. Environmental Setup (Fume Hood > 80 fpm) Donning 2. PPE Donning (Coat -> Goggles -> Double Glove) Start->Donning Verify airflow & clear oxidizers Handling 3. Active Handling (Anti-static tools, Sash lowered) Donning->Handling Establish physical barrier Decon 4. Decontamination (Ethanol wipe of sealed vessels) Handling->Decon Secure compound Doffing 5. Aseptic Doffing (Remove outer gloves in hood) Decon->Doffing Neutralize surface risks Disposal 6. Waste Disposal (Halogenated/Nitrogenous Waste) Doffing->Disposal Segregate waste streams

Sequential safety workflow for handling 5-chloro-1H-indole-2-carbohydrazide.

References
  • OSHA's PPE Laboratory Standards (29 CFR 1910.132) . Clarion Safety Systems. URL: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Institutes of Health (NIH) / PMC. URL: [Link]

  • Personal Protective Equipment Requirements for Laboratories . North Carolina State University Environmental Health and Safety. URL: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.